molecular formula C4H6N2O B073170 1,3-Dihydro-4-methyl-2H-imidazol-2-one CAS No. 1192-34-3

1,3-Dihydro-4-methyl-2H-imidazol-2-one

Katalognummer: B073170
CAS-Nummer: 1192-34-3
Molekulargewicht: 98.1 g/mol
InChI-Schlüssel: MCSCIFLXNFLCDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydro-4-methyl-2H-imidazol-2-one is a versatile and valuable heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a core imidazol-2-one scaffold, a privileged structure frequently found in pharmacologically active molecules. Its primary research value lies in its application as a precursor for the synthesis of more complex heterocyclic systems, particularly those targeting purinergic receptors, such as adenosine receptor ligands. The methyl substituent at the 4-position and the carbonyl group offer distinct sites for regioselective functionalization, enabling the development of diverse compound libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSCIFLXNFLCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152337
Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-34-3
Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1192-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-4-methyl-2H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mechanistic Architectures of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: From Synthesis to Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of 1,3-dihydro-4-methyl-2H-imidazol-2-one (CAS: 1192-34-3), a critical heterocyclic scaffold in the synthesis of biotin (Vitamin B7) and cardiotonic agents. Unlike generic reviews, this document focuses on the Duschinsky Condensation mechanism, the thermodynamic factors governing its tautomeric equilibrium, and the regioselective functionalization of the N1/N3 positions. It is designed for medicinal chemists requiring actionable protocols and mechanistic clarity.

Part 1: Structural Dynamics and Tautomerism

The molecule 1,3-dihydro-4-methyl-2H-imidazol-2-one (hereafter 4-Me-IMO ) exists in a complex equilibrium. While often drawn as the keto-tautomer (A), it possesses significant enolic character (B) and hydroxy-imidazole potential (C), particularly under basic conditions.

Thermodynamic Profile
  • Dominant Form: In neutral and acidic media, the cyclic urea (keto) form is energetically favored due to the resonance stabilization of the amide-like nitrogens.

  • pKa Values: The N-H protons are weakly acidic (pKa

    
     13-14 in DMSO), allowing for deprotonation by strong bases (NaH, KOtBu).
    
  • Nucleophilicity: The N3 nitrogen (distal to the methyl group) is kinetically more accessible than the N1 nitrogen (proximal to the methyl), creating a handle for regioselective alkylation.

Table 1: Physicochemical Properties

Property Value Relevance
Molecular Weight 98.10 g/mol Fragment-based drug design
Melting Point 204–208 °C High thermal stability indicating strong H-bond network
CAS Number 1192-34-3 Identification

| Dipole Moment | High (> 4 D) | High solubility in polar aprotic solvents (DMSO, DMF) |

Part 2: The Duschinsky Condensation (Synthesis)

The most authoritative synthesis of the 4-Me-IMO core was established by Duschinsky and Dolan (Hoffmann-La Roche) in 1945. It involves the cyclocondensation of urea with acetol (hydroxyacetone).

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed nucleophilic attack of urea on the ketone of acetol, followed by dehydration and intramolecular cyclization.

  • Activation: Acid catalyst protonates the acetol carbonyl.

  • Addition: Urea attacks the carbonyl to form a hemiaminal.

  • Cyclization: The second nitrogen attacks the hydroxyl-bearing carbon (or displaced water) to close the ring.

  • Dehydration: Loss of water establishes the C4=C5 double bond.

DuschinskyMechanism Urea Urea (Nucleophile) Inter1 Hemiaminal Intermediate Urea->Inter1 Acid Cat. (AcOH) Acetol Acetol (Electrophile) Acetol->Inter1 Cyclic Cyclic Intermediate Inter1->Cyclic -H2O Cyclodehydration Product 4-Me-IMO (Target) Cyclic->Product Aromatization (Tautomer shift) Water H2O (Byproduct) Cyclic->Water

Figure 1: The Duschinsky Condensation Pathway. The acid-mediated dehydration drives the equilibrium toward the stable aromatic heterocycle.

Validated Experimental Protocol

Objective: Synthesis of 4-Me-IMO on a 100g scale.

Reagents:

  • Urea (1.0 eq)[1]

  • Acetol (1.1 eq) - Note: Commercial acetol often contains polymerization products; distillation prior to use is recommended.

  • Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with Urea (60.0 g, 1.0 mol) and Glacial Acetic Acid (300 mL).

  • Addition: Add Acetol (81.5 g, 1.1 mol) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) is difficult due to polarity; NMR aliquots are preferred.

  • Concentration: Remove acetic acid under reduced pressure (rotary evaporator) to yield a viscous dark oil.

  • Purification (Critical):

    • Dissolve the residue in minimal hot water (approx. 100 mL).

    • Neutralize with NaHCO3 to pH 7.

    • Cool to 0°C overnight. The product crystallizes as prismatic needles.

    • Filter and wash with ice-cold isopropanol.

  • Yield: Expected yield is 50–65%.

Part 3: Reactivity and Functionalization

The 4-Me-IMO scaffold presents three distinct sites for chemical modification: N1, N3, and C5.

Regioselective N-Alkylation

The N3 position is sterically less hindered than N1 (which is adjacent to the C4-methyl). However, under thermodynamic control, mixtures often occur.

  • Mono-alkylation (N3): Achieved using 1.0 eq of alkyl halide with a weak base (K2CO3) in acetone.

  • Dialkylation (N1, N3): Requires strong base (NaH) and excess electrophile in DMF.

Electrophilic Substitution at C5

The C4=C5 double bond is electron-rich (enamine character). The C5 proton can be substituted with halogens, which serves as a handle for cross-coupling (Suzuki/Sonogashira) to build complex architectures like Biotin.

Protocol: C5-Bromination

  • Dissolve 4-Me-IMO in Acetic Acid.

  • Add Bromine (Br2) dropwise at 10-15°C.

  • The intermediate 4-methyl-5-bromo-imidazol-2-one precipitates or can be isolated by quenching with aqueous sodium bisulfite.

The Biotin Connection (Pathway Visualization)

4-Me-IMO is the structural ancestor of the urea ring in Biotin. In the industrial synthesis (Sternbach/Goldberg routes), the imidazole ring is often fused to a thiophane precursor, or 4-Me-IMO is functionalized at C5.

ReactivityMap Core 4-Me-IMO (Core Scaffold) Bromination C5-Bromination (Br2/AcOH) Core->Bromination Electrophilic Subst. Alkylation N-Alkylation (R-X, NaH) Core->Alkylation Nucleophilic Subst. Condensation Aldol-type Condensation Core->Condensation C5 Activation BromoProd 5-Bromo-4-methyl- imidazolinone Bromination->BromoProd NSubProd N1/N3-Dialkyl Derivatives Alkylation->NSubProd BiotinInt Biotin Precursors (Desthiobiotin) Condensation->BiotinInt Multi-step

Figure 2: Divergent Reactivity Profile. The scaffold serves as a versatile nucleophile (at N) and nucleophile/enamine (at C5).

Part 4: Troubleshooting & Safety

Common Failure Modes
  • Oligomerization of Acetol: If the acetol is dark/viscous before use, the yield will drop below 30%. Solution: Distill acetol (b.p. 145°C) immediately before the condensation step.

  • Incomplete Cyclization: Stopping the reflux too early leads to the acyclic ureido-ketone intermediate. Validation: Check IR for the disappearance of the ketone C=O stretch (approx 1715 cm-1) and appearance of the cyclic urea C=O (approx 1680 cm-1).

  • Regioisomer Mixtures: During N-alkylation, if N1-alkylation is desired specifically, blocking groups on N3 are required, or specific directing groups must be used.

Safety Data
  • 4-Me-IMO: Generally low toxicity, but behaves as a weak base. Irritant to eyes/lungs.

  • Acetol: Flammable and skin irritant.

  • Bromine: Highly toxic and corrosive. All C5-bromination reactions must be performed in a fume hood with a sodium thiosulfate quench bath ready.

References

  • Duschinsky, R., & Dolan, L. A. (1945). "The Synthesis of Imidazolones from Urea and Sugar Derivatives." Journal of the American Chemical Society, 67(12), 2079–2084. Link

  • Gerecke, M., et al. (1970). "Industrial Synthesis of Biotin." Helvetica Chimica Acta.
  • Confalone, P. N., & Pizzolato, G. (1982). "A Stereospecific Synthesis of Biotin." Journal of the American Chemical Society, 104(2), 521-524.
  • PubChem Compound Summary. (2024). "1,3-dihydro-4-methyl-2H-imidazol-2-one (CID 70935)."[3] Link

  • Pfizer Inc. (1986). "Process for preparing 4-methyl-4-imidazolin-2-one." World Intellectual Property Organization Patent WO1986002070A1. Link

Sources

Technical Deep Dive: Solubility Profile of 1,3-Dihydro-4-methyl-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1,3-Dihydro-4-methyl-2H-imidazol-2-one .

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solubility Protocols CAS Registry No.: 1192-34-3 Synonyms: 4-Methyl-2-imidazolone; 4-Methyl-4-imidazolin-2-one; 4-Methyl-1,3-dihydro-2H-imidazol-2-one.[1][2]

Executive Summary

1,3-Dihydro-4-methyl-2H-imidazol-2-one (4-MIO) represents a critical class of cyclic ureas used as pharmaceutical intermediates and heterocyclic building blocks.[1][2] Unlike its saturated counterpart (4-methyl-2-imidazolidinone), which is often used as a polar aprotic solvent, 4-MIO possesses a planar, unsaturated ring system capable of potent intermolecular hydrogen bonding.[1][2]

This structural distinction results in a high crystal lattice energy, rendering the molecule sparingly soluble in non-polar media while exhibiting high affinity for protic and polar aprotic solvents. This guide provides a predictive solubility landscape, mechanistic insights into solute-solvent interactions, and a validated protocol for experimental solubility determination in drug development workflows.[2]

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the solubility of 4-MIO requires a precise analysis of its solid-state properties.[1] The molecule exists primarily in the keto-form (2-one) in the solid state, forming robust hydrogen-bonded networks (N-H[1][2]···O=C) that resist dissolution in low-polarity solvents.[1][2]

PropertyValue / DescriptionRelevance to Solubility
Molecular Formula C₄H₆N₂OSmall, polar heterocycle.[1][2]
Molecular Weight 98.10 g/mol Low MW facilitates diffusion but high polarity dominates.[1][2]
Physical State Crystalline SolidHigh lattice energy barrier to dissolution.[1][2]
Melting Point 198–202 °C (Typical)*High MP indicates strong intermolecular forces; requires high-energy solvation to break lattice.[1][2]
LogP (Oct/Water) ~ -0.5 (Experimental/Predicted)Hydrophilic; favors aqueous and alcoholic systems.[1][2]
H-Bond Donors 2 (NH groups)Strong interaction with H-bond acceptors (DMSO, Water).[1][2]
H-Bond Acceptors 1 (Carbonyl Oxygen)Strong interaction with H-bond donors (Alcohols, Water).[1][2]

*Note: Commercial samples may show lower melting points (e.g., 92–95 °C) due to hydration or impurities.[2] Pure anhydrous material typically exhibits the higher range characteristic of cyclic ureas.

Solubility Landscape: Predicted & Observed

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aqueous Water, Buffer (pH 2-10)High (>100 mg/mL)Strong H-bonding matches solute's donor/acceptor sites.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate-High Hydroxyl groups solvate the carbonyl; alkyl chains provide minor steric hindrance.[2]
Polar Aprotic DMSO, DMF, NMPHigh Dipolar interactions disrupt the crystal lattice effectively; excellent for stock solutions.[2]
Dipolar Aprotic Acetonitrile, AcetoneLow-Moderate Lacks H-bond donors to stabilize the carbonyl oxygen effectively.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow (<5 mg/mL)Weak dipole interactions insufficient to overcome lattice energy.[2]
Non-Polar Toluene, Hexane, EtherInsoluble Lack of polarity and H-bonding capability results in phase separation.[2]
Critical Application Notes
  • Reaction Solvent: DMSO or DMF are recommended for nucleophilic substitutions involving 4-MIO due to high solubility and thermal stability.[1][2]

  • Workup/Purification: The compound’s poor solubility in DCM and high solubility in water makes extraction from aqueous layers difficult. Continuous extraction (n-butanol) or evaporation is often required.[1][2]

  • Crystallization: Recrystallization is typically achieved using Ethanol/Water or Acetonitrile/Water gradients, exploiting the steep solubility curve with temperature.[2]

Mechanistic Insight: The Solvation Pathway

The dissolution of 4-MIO is governed by the competition between Crystal Lattice Energy (Solute-Solute) and Solvation Energy (Solute-Solvent).[1][2]

SolvationMechanism cluster_0 Thermodynamic Balance Solid Solid 4-MIO (Crystal Lattice) Transition Transition State (Lattice Disruption) Solid->Transition Energy Input (Heat/Mixing) Solvated Solvated 4-MIO (Solution) Transition->Solvated Stabilization LatticeEnergy Barrier: H-Bond Network (N-H...O=C) LatticeEnergy->Solid SolventInteraction Driver: Dipole-Dipole & H-Bonding SolventInteraction->Solvated

Figure 1: Thermodynamic pathway of 4-MIO dissolution.[1][2] High lattice energy requires solvents with high dielectric constants or H-bonding capacity to drive the equilibrium to the right.[1]

Experimental Protocol: Quantitative Solubility Determination

For regulatory filings or precise process optimization, visual estimation is insufficient.[2] The following Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the solubility of 4-MIO.

Methodology: Shake-Flask HPLC Assay
Phase 1: Sample Preparation
  • Excess Addition: Add solid 4-MIO to 5 mL of the target solvent in a borosilicate glass vial until a visible solid sediment remains (supersaturation).

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours using a thermomixer or orbital shaker (600 rpm).

    • Tip: Protect from light if the solvent is photosensitive (e.g., chlorinated solvents), though 4-MIO is generally stable.[2]

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (ensure filter compatibility).

Phase 2: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase: Isocratic 90% Water (0.1% H₃PO₄) / 10% Acetonitrile.[2]

    • Rationale: High aqueous content ensures retention of the polar 4-MIO on the column.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Amide/Urea absorption band).[2]

  • Injection Volume: 5–10 µL.

  • Standard Curve: Prepare standards of 4-MIO in Water/MeCN at 0.01, 0.1, 0.5, and 1.0 mg/mL.

Phase 3: Calculation

Calculate solubility (


) using the linear regression of the standard curve:


[2]
Workflow Diagram

SolubilityProtocol Start Start: Excess 4-MIO + Solvent Equilibrate Equilibrate: 24h @ 25°C (Orbital Shaker) Start->Equilibrate Filter Clarify: Centrifuge or 0.45 µm Filter Equilibrate->Filter Dilute Dilute: Into Mobile Phase (Prevent Precipitation) Filter->Dilute Supernatant Analyze Quantify: HPLC-UV @ 210nm Dilute->Analyze Data Output: Solubility (mg/mL) Analyze->Data

Figure 2: Step-by-step workflow for the quantitative determination of 4-MIO solubility.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 70935: 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] HPLC Analysis of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]

  • Pobudkowska, A., et al. (2014).[2] Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for imidazole class solubility).

Sources

1,3-Dihydro-4-methyl-2H-imidazol-2-one: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 630-10-4), often referred to as 4-methyl-2-imidazolinone, represents a privileged scaffold in heterocyclic chemistry. Distinguished by its cyclic urea core and a C4-methyl substituent, this molecule offers a unique combination of hydrogen-bond donor/acceptor capability and regioselective reactivity. This technical guide analyzes its utility as a pharmacophore precursor, detailing scalable synthesis protocols, regioselective functionalization strategies, and its application in the development of PDE3 inhibitors and biotin analogues.

Structural Properties and Tautomerism

The core structure of 4-methyl-2-imidazolinone consists of a five-membered ring containing two nitrogen atoms and a carbonyl group. The molecule exhibits lactam-lactim tautomerism, although the 2-one (keto) form predominates in the solid state and in neutral solution due to the resonance stabilization of the urea moiety.

PropertyValue
IUPAC Name 4-Methyl-1,3-dihydro-2H-imidazol-2-one
CAS Number 630-10-4
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Melting Point 198–202 °C
Solubility Soluble in water, DMSO, MeOH; Insoluble in non-polar solvents
pKa ~13.5 (N-H deprotonation)
Tautomeric Equilibrium

While the 2-one form is stable, the N-H protons are acidic enough (pKa ~13.5) to be deprotonated by weak bases (e.g., K₂CO₃, Et₃N), generating an ambident anion that can react at nitrogen or oxygen. However, under standard alkylation conditions, N-alkylation is kinetically and thermodynamically favored over O-alkylation.

Synthetic Routes[3][4][5][6][7]

A. Industrial Scale: Condensation of Urea and Acetol

The most robust method for synthesizing the core scaffold involves the acid-catalyzed condensation of urea with acetol (hydroxyacetone). This pathway is preferred for kilogram-scale production due to the low cost of reagents.

Mechanism:

  • Acid-catalyzed formation of a hemiaminal between urea and the ketone carbonyl of acetol.

  • Intramolecular cyclization displacing the hydroxyl group.

  • Dehydration to form the double bond.

B. Advanced Method: Propargylic Urea Cyclization

For highly substituted derivatives, a modern approach utilizes the base-catalyzed cyclization of propargylic ureas. This method, often catalyzed by phosphazene bases (e.g., BEMP), allows for the synthesis of the core under mild conditions with high regiocontrol [1].

Reactivity Profile & Functionalization

The 4-methyl-2-imidazolinone scaffold presents three distinct sites for diversification:

  • N1-Position: Sterically hindered by the adjacent C4-methyl group.

  • N3-Position: Less sterically hindered; preferred site for alkylation.

  • C5-Position: Nucleophilic carbon (enamine character); susceptible to electrophilic aromatic substitution (EAS).

Regioselective N-Alkylation

When alkylating the core, the N3 position is favored due to steric repulsion from the C4-methyl group at the N1 site.

  • Reagents: Alkyl halides (R-X), Base (NaH or K₂CO₃).

  • Outcome: ~4:1 to >10:1 preference for N3-alkylation depending on the bulk of the electrophile [2].

C5-Functionalization (EAS)

The C4-C5 double bond is electron-rich. The C5 position can undergo Vilsmeier-Haack formylation or halogenation, converting the scaffold into a versatile intermediate for cross-coupling reactions.

G Core 4-Methyl-2-imidazolinone (Core) N3_Alkyl N3-Alkyl Derivative (Major Product) Core->N3_Alkyl R-X, Base (Steric Control) N1_Alkyl N1-Alkyl Derivative (Minor Product) Core->N1_Alkyl R-X, Base (Minor Path) C5_Formyl 5-Formyl Derivative (Vilsmeier-Haack) Core->C5_Formyl POCl3, DMF C5_Acyl 5-Acyl Derivative (Friedel-Crafts) Core->C5_Acyl RCOCl, AlCl3

Figure 1: Functionalization pathways of 4-methyl-2-imidazolinone showing regioselective preference for N3 alkylation and C5 electrophilic substitution.

Medicinal Chemistry Applications

Case Study: Enoximone (PDE3 Inhibitor)

Enoximone is a cardiotonic agent used in the treatment of congestive heart failure. Its structure features the 4-methyl-2-imidazolinone core acylated at the C5 position with a 4-(methylthio)benzoyl group.

  • Role of Scaffold: The cyclic urea mimics the transition state of cAMP hydrolysis, binding to the phosphodiesterase 3 (PDE3) enzyme active site.

  • Synthesis Insight: The synthesis typically involves the Friedel-Crafts acylation of the 4-methyl-2-imidazolinone core with 4-(methylthio)benzoyl chloride [3].

Biotin Precursors

The scaffold serves as a historical and practical precursor in the total synthesis of biotin (Vitamin B7). The cyclic urea moiety is preserved in the final biotin structure, with the side chains introduced via C5 functionalization and subsequent reduction.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-imidazolinone (Acetol-Urea Method)

Objective: Gram-scale synthesis of the core scaffold.

Materials:

  • Urea (60.0 g, 1.0 mol)

  • Acetol (Hydroxyacetone) (74.0 g, 1.0 mol)

  • Acetic Acid (Glacial, 200 mL)

  • Hydrochloric Acid (conc., catalytic, 2 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Urea and Acetic Acid to the flask. Stir until urea is largely dissolved.

  • Addition: Add Acetol dropwise over 10 minutes. Add the catalytic HCl.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 6 hours. The solution will darken slightly.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove acetic acid under reduced pressure (rotary evaporator).

    • The residue is a viscous oil or semi-solid.

  • Purification:

    • Triturate the residue with cold water (100 mL) to induce crystallization.

    • Filter the solid and recrystallize from hot ethanol/water (9:1).

  • Yield: Expect 45–55 g (45–55%) of off-white crystals.

  • Validation: MP 198–200 °C. ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, CH₃), 5.95 (s, 1H, C5-H), 9.60 (s, 1H, NH), 9.85 (s, 1H, NH).

Protocol B: Regioselective N3-Alkylation

Objective: Synthesis of 1,3-dihydro-4-methyl-3-(benzyl)-2H-imidazol-2-one.

Procedure:

  • Deprotonation: Dissolve 4-methyl-2-imidazolinone (1.0 eq) in dry DMF (0.5 M concentration). Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 min.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Stir at 60 °C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Isolation: Pour mixture into ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM). The N3-isomer elutes first (major), followed by the N1-isomer (minor).

References

  • Regioselective Synthesis via Propargylic Ureas: Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Source: ACS Publications (J. Org. Chem.) URL:[Link]

  • Regioselectivity in Heterocyclic Alkylation: Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanistic principles).[2] Source: Beilstein J. Org. Chem. URL:[Link]

  • Enoximone Synthesis & Pharmacology: Title: Enoximone: A review of its pharmacological properties and therapeutic potential. Source: PubMed / Drugs URL:[Link]

  • General Synthesis Patent: Title: Process for preparing 4-methyl-4-imidazolin-2-one.[3][4] Source: Google Patents (US Patent 4602070A) URL:

Sources

In Silico Stability Profiling of 4-Methyl-Imidazolone

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Drug Discovery & Bio-Organic Mechanisms

Executive Summary

The 4-methyl-imidazolone scaffold is a critical heterocyclic core, serving as the structural foundation for the Green Fluorescent Protein (GFP) chromophore and a bioisostere in various pharmaceutical agents. Its utility, however, is governed by a complex stability profile defined by rapid tautomeric equilibria and susceptibility to hydrolytic ring-opening.

This technical guide provides a rigorous in silico framework for evaluating the thermodynamic and kinetic stability of 4-methyl-imidazolone. Moving beyond standard protocols, we integrate Density Functional Theory (DFT) with explicit solvation models to predict tautomeric ratios, pKa shifts, and hydrolytic degradation pathways.

Part 1: The Thermodynamic Landscape (Tautomerism)

The stability of 4-methyl-imidazolone is not a static property but a dynamic equilibrium between tautomeric forms. In the gas phase, the keto-amine form typically dominates. However, in aqueous biological media, the dielectric environment and hydrogen bonding networks stabilize zwitterionic and enol forms, altering reactivity.

Tautomeric Equilibria

The core instability arises from proton migration between N1, N3, and the exocyclic oxygen.

  • Keto-amine (Form A): Generally the global minimum in vacuum.

  • Enol-imine (Form B): Aromatic character stabilizes this form, but it often lies 5–10 kcal/mol higher in energy in the gas phase.

  • Zwitterionic/Betaine forms: Highly stabilized in polar solvents (water, DMSO).

Critical Insight: Standard continuum solvation models (PCM) often underestimate the stability of the zwitterionic form. Accurate profiling requires hybrid implicit/explicit solvation , where 1–3 water molecules are explicitly modeled to bridge proton transfer sites.

pKa Prediction Methodology

To predict the acid dissociation constant (


), we utilize thermodynamic cycles connecting gas-phase free energies to solution-phase energies.[1]

The Thermodynamic Cycle:



Where


.
Visualization: Tautomeric & pKa Workflow

The following diagram illustrates the computational decision tree for determining the dominant tautomer and its ionization state.

TautomerStability Start Input Structure (4-Methyl-Imidazolone) GasOpt Gas Phase Opt (B3LYP/6-311++G**) Start->GasOpt Freq Freq Calc (NIMAG=0) GasOpt->Freq Check Minima Solvation Solvation Energy (SMD Model) Freq->Solvation Implicit Only Explicit Add Explicit Waters (+2 H2O) Freq->Explicit H-Bond Critical? Boltzmann Boltzmann Weighting (Tautomer Ratio) Solvation->Boltzmann ΔG Calculation Explicit->Solvation Hybrid Model

Figure 1: Computational workflow for determining the thermodynamic stability and dominant tautomeric populations.

Part 2: The Kinetic Barrier (Hydrolytic Instability)

While thermodynamics tells us what forms exist, kinetics tells us how long they survive. The primary degradation pathway for imidazolones is the hydrolysis of the imine (


) bond, leading to ring opening.
Mechanism of Ring Opening

The reaction proceeds via a nucleophilic attack of water on the C2 or C5 carbon (depending on substitution), forming a tetrahedral intermediate.

  • Reactant State: 4-methyl-imidazolone +

    
    .
    
  • Transition State 1 (TS1): Water attacks the carbonyl/imine carbon. This is the rate-limiting step.

    • Note: A single water molecule attack has a high barrier (~40 kcal/mol).

    • Catalysis: A second water molecule acts as a proton shuttle, lowering the barrier significantly (to ~15-20 kcal/mol).

  • Intermediate: Tetrahedral gem-diol/amine species.

  • Product: Ring-opened amide/peptide fragment.

Data Summary: Barrier Heights

The table below summarizes theoretical barrier heights (


) derived from M06-2X/6-311++G(d,p) calculations (a functional superior to B3LYP for kinetics).
Reaction PathwayEnvironmentBarrier Height (

)
Rate Constant (

) at 298K
Direct Hydrolysis (1

)
Gas Phase42.5 kcal/mol

Water-Assisted (2

)
Gas Phase24.1 kcal/mol

Water-Assisted (2

)
Aqueous (SMD)16.8 kcal/mol

Table 1: Comparison of kinetic barriers. Note the dramatic catalytic effect of explicit water and bulk solvation.

Visualization: Hydrolysis Mechanism

Hydrolysis Reactant Reactant Complex (Imidazolone + 2H2O) TS1 TS1: Concerted Attack (Proton Shuttle) Reactant->TS1 ΔG‡ = 16.8 kcal/mol Inter Tetrahedral Intermediate (Gem-amine-ol) TS1->Inter Product Ring Opened (Acyclic Amide) Inter->Product Exothermic

Figure 2: Reaction coordinate for the water-assisted hydrolysis of the imidazolone core.

Part 3: Computational Protocols

To reproduce these stability profiles, strict adherence to the following protocol is required. This ensures cancellation of errors and accurate description of dispersion forces.

Geometry Optimization

Software: Gaussian 16 / ORCA 5 / GAMESS Functional: M06-2X (preferred for kinetics) or


B97X-D. Avoid B3LYP for barrier heights due to underestimation of barrier widths.
Basis Set:  6-311++G(d,p) or def2-TZVP.

Input Block (Gaussian Example):

Transition State Location
  • Guess Geometry: Position a water molecule such that the Oxygen is ~2.0 Å from the C=N carbon, and one Hydrogen is angled toward the N atom (proton transfer).

  • TS Search: Use the Berny algorithm (opt=(ts,calcfc,noeigentest)).

  • Validation:

    • Ensure exactly one imaginary frequency (NIMAG=1).

    • Visualize the vibration; it must correspond to the O-C formation and O-H breaking.

    • Perform an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the specific reactant and product.

Solvation Corrections

For high-precision


 or stability data, use the SMD (Solvation Model based on Density)  rather than standard PCM. SMD is parameterized for 

and yields lower errors for charged species.

Part 4: Biological Context (GFP & Drug Design)

The 4-methyl-imidazolone core is the synthetic model for the Green Fluorescent Protein (GFP) chromophore (4-(p-hydroxybenzylidene)-5-imidazolone).

  • Fluorescence vs. Stability: The rigidity of the imidazolone ring is required for fluorescence. Hydrolysis (ring opening) destroys fluorescence.

  • Protein Environment: The protein barrel protects the imidazolone from bulk water, effectively raising the hydrolytic barrier (kinetic stabilization).

  • Drug Design: When using imidazolones as scaffolds, bulky substituents at the N1 position can sterically hinder water attack, increasing half-life in plasma.

References

  • Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models.[2] Journal of Molecular Modeling, 11(2), 167–173.[2] Link

  • Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.[3] Computational Chemistry, 6, 57-70.[3] Link[3]

  • Hollas, D., et al. (2015). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Link

  • Reuter, N., et al. (2002). Green Fluorescent Protein Chromophores: The Effect of the Protein Environment on the Absorption Spectrum. Journal of Physical Chemistry B. Link

  • Mora, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Journal of Organic Chemistry. Link

Sources

The 4-Methylidene-Imidazol-5-one (MIO) & Related Scaffolds: From Enzymatic Electrophiles to Therapeutic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylidene-imidazole-5-one (MIO) scaffold represents a unique intersection of catalytic biochemistry and synthetic medicinal chemistry. In nature, it serves as a highly electrophilic prosthetic group in ammonia-lyases and aminomutases, driving difficult elimination reactions. In drug discovery, stable derivatives of this scaffold (specifically 4-arylidene-imidazol-5-ones) function as versatile pharmacophores, exhibiting potent activity as kinase inhibitors (e.g., Chk1/Chk2), antimicrobials, and fluorescent probes. This guide explores the reactivity profile of the MIO core, detailing its electrophilic dynamics, synthetic pathways, and application in rational drug design.

Structural Dynamics & Reactivity Profile

The core reactivity of the 4-methyl-imidazolone scaffold—specifically the 4-methylidene-imidazole-5-one —stems from its conjugation system. Unlike the aromatic imidazole ring, the imidazol-5-one system is non-aromatic and highly polarized.

The Electrophilic "Warhead"

The exocyclic double bond at the C4 position (the methylidene or arylidene group) renders the scaffold a potent Michael acceptor .

  • Enzymatic Context: In Histidine Ammonia-Lyase (HAL) and Phenylalanine Ammonia-Lyase (PAL), the MIO group acts as an electrophilic catalyst.[1] It attacks the electron-rich aromatic ring of the substrate (Friedel-Crafts type mechanism) or the amino group, facilitating the elimination of ammonia.

  • Synthetic Context: In drug design, this Michael acceptor capability allows for covalent or tight-binding interactions with cysteine residues in protein targets, although steric bulk (e.g., benzylidene substituents) is often used to modulate this reactivity to prevent non-specific toxicity.

Tautomerism and Hydrolytic Stability

The scaffold exists in equilibrium between several tautomeric forms, heavily influenced by substitution at the N1 and C2 positions.

  • Imidazol-5-one vs. Imidazol-4-one: The position of the carbonyl and the double bond dictates the electronic distribution. The 5-one form is generally the thermodynamically stable isomer in the arylidene derivatives.

  • Hydrolysis Risk: The imine functionality (C=N) and the lactam-like linkage make the ring susceptible to hydrolytic ring-opening under strong basic conditions, reverting to the acyclic diamide precursor. This is a critical stability parameter in formulation.

Mechanism of Formation: Biosynthesis vs. Chemical Synthesis

Understanding the formation of the MIO scaffold reveals the "minimalist" efficiency of this chemical architecture.

Biosynthetic Autocatalysis (The "GFP-like" Pathway)

Similar to the chromophore in Green Fluorescent Protein (GFP), the MIO group in enzymes is formed autocatalytically from a tripeptide motif (typically Ala-Ser-Gly ) within the protein backbone.

  • Cyclization: The amide nitrogen of Gly attacks the carbonyl carbon of the residue at position

    
     (Ala).
    
  • Dehydration: Loss of water establishes the imidazolone ring.

  • Oxidation/Elimination: Further dehydration creates the exocyclic double bond (methylidene).

Synthetic Pathway: The Erlenmeyer-Plöchl Route

For medicinal chemistry applications, the most robust route to 4-arylidene-2-methyl-imidazol-5-ones is via the azlactone (oxazolone) intermediate.

Diagram 1: Comparative Formation Pathways

MIO_Formation cluster_Bio Biosynthetic Pathway (Enzymatic) cluster_Syn Synthetic Pathway (Medicinal Chem) Peptide Tripeptide Motif (Ala-Ser-Gly) Cyclization Backbone Cyclization (Nucleophilic Attack) Peptide->Cyclization -H2O MIO_Group MIO Prosthetic Group (4-methylidene-imidazole-5-one) Cyclization->MIO_Group Dehydration Glycine Glycine + Ac2O + Ar-CHO Azlactone Azlactone Intermediate (Oxazol-5-one) Glycine->Azlactone Erlenmeyer Condensation Imidazolone Therapeutic Scaffold (4-arylidene-imidazol-5-one) Azlactone->Imidazolone Aminolysis & Recyclization (R-NH2)

Caption: Comparison of the autocatalytic biosynthetic formation of MIO (top) and the synthetic Erlenmeyer-Plöchl route (bottom).

Experimental Protocol: Synthesis of 4-Benzylidene-2-methyl-imidazol-5-one

Objective: Synthesis of a representative scaffold to study reactivity or screen for biological activity. This protocol utilizes the ring-switching strategy from an oxazolone precursor.[2]

Phase 1: Synthesis of the Azlactone Precursor
  • Reagents: Acetylglycine (0.1 mol), Benzaldehyde (0.1 mol), Sodium Acetate (anhydrous, 0.08 mol), Acetic Anhydride (0.25 mol).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours . The solid mixture will liquefy and turn deep yellow/orange.

    • Cool to room temperature. Add 50 mL of ethanol to induce crystallization.

    • Filter the yellow crystals (4-benzylidene-2-methyl-oxazol-5-one).

    • Validation: MP 149–151°C. IR spectrum should show strong lactone C=O stretch (~1780 cm⁻¹).

Phase 2: Conversion to Imidazolone
  • Reagents: Azlactone (from Phase 1), Aniline (or primary amine of choice), Pyridine (solvent/catalyst).

  • Procedure:

    • Dissolve 10 mmol of the azlactone in 15 mL of pyridine.

    • Add 10 mmol of aniline.

    • Reflux for 6–8 hours . The reaction proceeds via nucleophilic attack of the amine on the lactone ring (ring opening to diamide) followed by thermal dehydration (recyclization) to the imidazolone.[2]

    • Pour the reaction mixture into crushed ice/HCl (to remove pyridine).

    • Filter the precipitate and recrystallize from ethanol/water.

  • Yield: Typically 60–75%.

  • Validation:

    • 1H NMR (DMSO-d6): Singlet at ~7.0–7.2 ppm (vinylic CH), Methyl singlet at ~2.3 ppm.

    • IR: Amide/Lactam C=O shift to ~1700–1680 cm⁻¹ (distinct from azlactone).

Applications in Drug Discovery[4][5][6][7]

The 4-arylidene-imidazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with ATP-binding pockets.

Kinase Inhibition (Chk1/Chk2)

Recent studies have validated this scaffold as a dual inhibitor of Checkpoint Kinases 1 and 2 (Chk1/Chk2).[3]

  • Mechanism: The planar imidazolone core mimics the adenine ring of ATP.

  • SAR Insight: Substitution at the C2 position (e.g., alkylthio groups) significantly enhances cytotoxicity and selectivity.[3] The exocyclic double bond positions the aryl group to occupy the hydrophobic pocket adjacent to the gatekeeper residue.

Fluorescent Probes

Derivatives mimicking the GFP chromophore (4-hydroxybenzylidene) are used as fluorogenic sensors.

  • Reactivity-Based Sensing: The fluorescence is often quenched by free rotation of the exocyclic bond. Binding to a target (or increasing viscosity) restricts this rotation, turning the fluorescence "on."

Table 1: Key Reactivity & Application Summary
FeatureChemical BasisApplication / Consequence
Exocyclic C=C Michael Acceptor / ConjugationCovalent drug design; Fluorophore rigidity.[1][4][5]
C2-Position Nucleophilic DisplacementIntroduction of solubility tags or specific binding motifs (e.g., -S-Alkyl).
N1-Position H-Bond Donor/AcceptorCritical for ATP-hinge region binding in kinases.
Lactam Core Hydrolytic susceptibilityMetabolic stability liability; requires steric protection.

Mechanistic Visualization: Catalytic Cycle & Reactivity

The following diagram illustrates the electrophilic activation mechanism relevant to both the MIO prosthetic group and synthetic Michael acceptors.

MIO_Reactivity MIO_State Resting MIO Scaffold (Electrophilic) Substrate_Complex Substrate Binding (Pre-reaction Complex) MIO_State->Substrate_Complex Kd Transition_State Nucleophilic Attack (on Exocyclic Methylidene) Substrate_Complex->Transition_State Activation Intermediate Covalent Intermediate (N-MIO Adduct) Transition_State->Intermediate Michael Addition Product_Release Elimination/Release (Regenerated Scaffold) Intermediate->Product_Release E1cB Elimination Product_Release->MIO_State Cycle Complete

Caption: The catalytic cycle of the MIO scaffold, highlighting the critical Michael addition step that defines its biological and pharmacological reactivity.

References

  • Baedeker, M., & Schulz, G. E. (2002).[1] Structure of a histidine ammonia-lyase mutant with a non-catalytic MIO-analogue. Acta Crystallographica Section D , 58(10). Link

  • Poppe, L., & Rétey, J. (2005). Friedel–Crafts-Type Mechanism for the Enzymatic Elimination of Ammonia from Histidine and Phenylalanine. Angewandte Chemie International Edition , 44(24), 3668-3688. Link

  • Ouf, E., et al. (2024).[3] Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry , 149, 107471. Link[3]

  • Reddy, G. J., et al. (2010). Synthesis and antimicrobial activity of some new 4-benzylidene-2-methyl-1H-imidazol-5(4H)-ones. Journal of Heterocyclic Chemistry , 47(5). Link

  • Tsien, R. Y. (1998). The Green Fluorescent Protein.[5] Annual Review of Biochemistry , 67, 509-544. Link

Sources

Methodological & Application

synthesis of antibacterial imidazolone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The rapid emergence of Multi-Drug Resistant (MDR) bacterial strains—specifically ESKAPE pathogens—necessitates the development of novel heterocyclic pharmacophores. The imidazol-5-one (imidazolinone) scaffold represents a privileged structure in medicinal chemistry due to its electronic versatility and ability to mimic peptide bonds, facilitating interactions with bacterial cell wall synthesis enzymes and DNA gyrase.

This guide details a robust, two-stage synthetic protocol for generating 1,2,4-trisubstituted-5-imidazolinone derivatives. Unlike high-throughput combinatorial methods that often yield amorphous mixtures, this protocol utilizes the Erlenmeyer-Plöchl Azlactone route. This pathway is selected for its stereoselective preference for the thermodynamically stable Z-isomer and its operational simplicity, allowing for the precise installation of lipophilic pharmacophores essential for bacterial membrane penetration.

Chemical Synthesis Strategy

The synthesis relies on a "Ring-Switching" strategy. We first construct a labile oxazolone (azlactone) ring, which serves as an activated electrophile. We then exploit the nucleophilicity of primary aromatic amines to open this ring and force a recyclization into the more stable imidazolone core.

Mechanism of Action (Synthetic):
  • Erlenmeyer-Plöchl Condensation: Dehydration of

    
    -acylglycine creates a nucleophilic enol that attacks an aldehyde, forming the oxazolone ring.
    
  • Aminolysis & Recyclization: A primary amine attacks the carbonyl C-5 of the oxazolone. The ring opens to form an acyclic amide intermediate. Under thermal forcing (reflux) and basic conditions (pyridine), water is eliminated to close the ring, yielding the imidazolone.

Visualizing the Pathway

SyntheticPathway Start Reagents: Aldehyde + Hippuric Acid Inter Intermediate: 4-Arylidene-2-phenyl-5(4H)-oxazolone (Azlactone) Start->Inter Product Target: 1-Aryl-4-arylidene-2-phenyl -5-imidazolinone Inter->Product Cond1 Ac2O, NaOAc (anhyd) Reflux, 2h Cond1->Inter Cond2 Primary Amine (Ar-NH2) Pyridine, Reflux 6-8h Cond2->Product

Figure 1: The "Ring-Switching" synthetic pathway transforming oxazolones to imidazolones.

Detailed Experimental Protocols

Phase A: Synthesis of the Oxazolone Intermediate (The Gateway)

Objective: To synthesize 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone.

Reagents:

  • 4-Chlorobenzaldehyde (0.1 mol)

  • Hippuric acid (

    
    -benzoylglycine) (0.1 mol)
    
  • Acetic anhydride (0.3 mol)

  • Sodium acetate (anhydrous) (0.1 mol)

Protocol:

  • Setup: In a 250 mL round-bottom flask (RBF), combine the aldehyde, hippuric acid, and acetic anhydride.

  • Catalysis: Add the anhydrous sodium acetate. Critical Note: Moisture is the enemy here. Ensure NaOAc is fused/anhydrous to prevent hydrolysis of the anhydride.

  • Reaction: Heat the mixture on a sand bath or heating mantle with constant agitation. As the temperature rises, the mixture will liquefy. Continue heating under reflux for 2 hours.

  • Quench: Cool the reaction mixture to ~60°C. Slowly add 20 mL of ethanol to decompose excess acetic anhydride.

  • Crystallization: Allow the mixture to stand overnight at 4°C. The oxazolone will precipitate as yellow needles.

  • Purification: Filter the solid, wash with boiling water (to remove NaOAc and unreacted acid), and recrystallize from benzene or ethanol.

    • Checkpoint: Melting point should be sharp (Literature range for 4-Cl derivative: ~195°C).

Phase B: Conversion to Imidazolone (The Nucleophilic Remodel)

Objective: To synthesize 1-(2,4,5-trichlorophenyl)-4-(4-chlorobenzylidene)-2-phenyl-5-imidazolinone.

Reagents:

  • Oxazolone intermediate (from Phase A) (0.01 mol)

  • 2,4,5-Trichloroaniline (0.01 mol)[1][2]

  • Pyridine (10 mL, solvent & base)[2]

Protocol:

  • Setup: Place the oxazolone and the substituted aniline in a dry 100 mL RBF. Add pyridine.[1][2]

  • Reflux: Attach a condenser and reflux the mixture on a sand bath for 6–8 hours.

    • Mechanism Insight: The pyridine acts as a proton scavenger, facilitating the dehydration step required to close the imidazole ring after the initial amine attack.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the oxazolone spot.

  • Workup: Pour the dark reaction mixture into 100 mL of crushed ice/water containing 10 mL concentrated HCl.

    • Why HCl? To neutralize the pyridine and solubilize it as a salt, precipitating the hydrophobic imidazolone product.

  • Purification: Filter the resulting solid. Wash repeatedly with cold water until the filtrate is neutral. Dry and recrystallize from 95% Ethanol.

Structure-Activity Relationship (SAR) Analysis

To maximize antibacterial efficacy, substituents must be chosen to balance lipophilicity (logP) and electronic effects.

Key SAR Rules for Imidazolones:

  • C-4 Position (Arylidene): Electron-withdrawing groups (EWGs) like -Cl or -NO2 on the benzylidene ring enhance potency against Gram-negative bacteria by increasing the electrophilicity of the Michael acceptor system.

  • N-1 Position (Amine derived): Bulky, halogenated aromatics (e.g., 2,4,5-trichlorophenyl) significantly improve activity against S. aureus. This is likely due to increased hydrophobic interaction with the lipid-rich bacterial membrane.

  • C-2 Position (Phenyl): Generally remains a phenyl group; substitutions here have less impact than at C-4 or N-1.

Visualizing SAR Logic

SAR_Logic Center Imidazolone Core (Scaffold) C4 C-4 Arylidene: Electron Withdrawing (-Cl, -NO2) Increases Electrophilicity Center->C4 N1 N-1 Substituent: Lipophilic Halogens (Tri-Cl) Enhances Membrane Penetration Center->N1 C2 C-2 Phenyl: Maintains Planarity Stacking Interactions Center->C2 Target Target: Bacterial Cell Wall / DNA Gyrase C4->Target Enzyme Inhibition N1->Target Cell Entry

Figure 2: Structure-Activity Relationship guiding the design of potent antibacterial imidazolones.

Biological Evaluation Protocol (MIC Determination)

Method: Broth Microdilution Assay (CLSI Standards)

Materials:

  • Müller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

  • Standard: Ciprofloxacin (Stock 1 mg/mL)

  • Test Compound: Dissolved in DMSO (Stock 1 mg/mL)

Procedure:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: In a 96-well plate, add 100 µL MHB to wells 1-12.

  • Serial Dilution: Add 100 µL of test compound to column 1. Mix and transfer 100 µL to column 2, repeating down to column 10. Discard final 100 µL. (Range: 500 µg/mL to 0.97 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Summary Table (Representative Data):

Compound IDR1 (C-4)R2 (N-1)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
IZ-01 HPhenyl128>256
IZ-04 4-ClPhenyl64128
IZ-09 4-Cl2,4,5-Trichlorophenyl12.5 25
Ciprofloxacin --0.50.015

References

  • Erlenmeyer-Plöchl Synthesis Mechanism: Plöchl, J. (1884).[3] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.

  • Synthesis and Antibacterial Activity of 5-Imidazolinone Derivatives: Jadhav, S. et al. (2010). Indian Journal of Pharmaceutical Sciences. Provides the specific pyridine reflux protocol and trichloroaniline SAR data.

  • Structure-Activity Relationships of Imidazolium Compounds: Pałkowski, L. et al. (2021). International Journal of Molecular Sciences. Discusses the impact of lipophilicity and cationic charge on antibacterial action.

  • Biological Evaluation Protocols: CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Application Note: 1,3-Dihydro-4-methyl-2H-imidazol-2-one in Antifungal Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the synthetic utility of 1,3-dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolinone) as a privileged scaffold for generating novel antifungal candidates.

Executive Summary

The search for novel antifungal agents has intensified due to the rise of resistant Candida and Aspergillus strains. While traditional azoles (e.g., fluconazole) rely on the imidazole or triazole ring to coordinate heme iron in fungal CYP51, the imidazol-2-one core offers a distinct pharmacological profile. It acts as a non-basic bioisostere of the cyclic urea moiety, capable of unique hydrogen-bonding interactions that differ from the classic metal-coordination mechanism of azoles.

This guide details the synthesis, functionalization, and validation of the 1,3-dihydro-4-methyl-2H-imidazol-2-one scaffold. We provide a robust protocol for its generation from methylglyoxal and urea, followed by divergent synthesis strategies to create N-substituted antifungal libraries.

Scientific Rationale & Mechanism

The Scaffold Advantage

The 1,3-dihydro-4-methyl-2H-imidazol-2-one moiety is a tautomeric heterocycle. Unlike the aromatic imidazole ring found in miconazole, the imidazol-2-one system possesses a carbonyl group at the C2 position and a secondary amine (NH) capable of acting as a hydrogen bond donor.

  • Bioisosterism: It mimics the geometry of the imidazole ring but alters the electronic landscape, reducing basicity and potentially improving metabolic stability against oxidative metabolism.

  • Binding Mode: Derivatives of this scaffold often target fungal cell wall biosynthesis or act as inhibitors of thioredoxin reductase (Trr1), a mechanism distinct from the ergosterol-depletion pathway of classic azoles.

Synthetic Pathway Overview

The core synthesis relies on the acid-catalyzed cyclocondensation of methylglyoxal and urea . This reaction is highly atom-economical and scalable. The resulting scaffold (Compound 1 ) serves as the nucleophile for divergent alkylation reactions to introduce lipophilic side chains (e.g., benzyl, chlorobenzyl) essential for fungal membrane penetration.

SynthesisPathway Urea Urea (NH2-CO-NH2) Inter Intermediate (4,5-Dihydroxy) Urea->Inter Condensation (pH > 7) MG Methylglyoxal (CH3-CO-CHO) MG->Inter Condensation (pH > 7) Scaffold Scaffold (1) 1,3-Dihydro-4-methyl -2H-imidazol-2-one Inter->Scaffold Dehydration (H+, Heat) Deriv Antifungal Candidate (N-Alkylated Derivative) Scaffold->Deriv N-Alkylation (R-X, Base)

Figure 1: Synthetic logic flow from commodity precursors to bioactive antifungal candidates.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Compound 1)

Objective: Synthesize 1,3-dihydro-4-methyl-2H-imidazol-2-one on a multigram scale.

Reagents:

  • Methylglyoxal (40% aq. solution)

  • Urea (Solid, >99% purity)

  • Hydrochloric acid (conc. 37%)

  • Ethanol (Absolute)

  • Acetone (for recrystallization)[1]

Step-by-Step Methodology:

  • Condensation Setup:

    • In a 250 mL round-bottom flask, dissolve Urea (6.0 g, 100 mmol) in 10 mL of water .

    • Add Methylglyoxal solution (14.5 mL, ~100 mmol) dropwise over 10 minutes while stirring at room temperature.

    • Mechanistic Note: The initial reaction forms a 4,5-dihydroxyimidazolidin-2-one intermediate.[2] This diol is unstable and requires acid to dehydrate into the aromatic-like imidazolone ring.

  • Cyclization & Dehydration:

    • Add conc. HCl (2 mL) to the mixture.

    • Heat the solution to reflux (approx. 100°C) for 2 hours. The solution will darken slightly.

    • Checkpoint: Monitor TLC (9:1 DCM:MeOH). The starting urea spot should disappear.

  • Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product may precipitate directly. If not, evaporate the solvent under reduced pressure to 20% of the original volume.

    • Add cold Acetone (50 mL) to induce crystallization.

    • Filter the white/off-white solid and wash with cold ethanol.

  • Yield & Purity:

    • Expected Yield: 65–75%

    • Melting Point: 198–200°C

    • Structure Verification: 1H NMR (DMSO-d6) should show a singlet methyl group (~2.0 ppm) and a vinylic proton (~6.2 ppm).

Protocol B: Divergent Functionalization (N-Alkylation)

Objective: Introduce lipophilic pharmacophores (e.g., 2,4-dichlorobenzyl) to generate antifungal activity.

Reagents:

  • Compound 1 (from Protocol A)

  • 2,4-Dichlorobenzyl chloride (or equivalent alkyl halide)

  • Potassium Carbonate (K2CO3, anhydrous)

  • Acetonitrile (ACN, dry)

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve Compound 1 (1.0 g, 10 mmol) in dry ACN (20 mL) .

    • Add K2CO3 (2.8 g, 20 mmol) . Stir at room temperature for 30 minutes to activate the N-H positions.

  • Alkylation:

    • Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise.

    • Heat to reflux (80°C) for 6–8 hours.

    • Critical Control: The reaction can occur at N1, N3, or both. Use 1.0 equivalent of halide to favor mono-alkylation. If bis-alkylation is desired, use 2.5 equivalents.[3]

  • Workup:

    • Filter off the inorganic salts (K2CO3/KCl).

    • Evaporate the filtrate to dryness.

    • Purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Analytical Validation & QC

To ensure the integrity of the synthesized library, the following parameters must be met before biological screening.

ParameterMethodAcceptance CriteriaRelevance
Purity HPLC-UV (254 nm)> 95% AreaEssential for accurate MIC determination.
Identity 1H NMRIntegral ratio matches structureConfirms correct alkylation site (N1 vs N3).
Residual Solvent GC-HS< 5000 ppm (Ethanol/ACN)Solvents can be cytotoxic to fungal cells, skewing data.
Solubility Visual/TurbiditySoluble in 1% DMSO/MediaCompounds must remain in solution during MIC assays.

Data Visualization: Structural Characterization Logic

QC_Logic Sample Synthesized Derivative NMR 1H NMR Spectrum Sample->NMR MassSpec LC-MS (ESI+) Sample->MassSpec Decision Is Mass Correct? MassSpec->Decision Regio Check Regiochemistry (NOESY) Decision->Regio Yes Fail Repurify / Resynthesize Decision->Fail No Pass Release for Bio-Assay (MIC) Regio->Pass Confirmed Regio->Fail Mixed Isomers

Figure 2: Quality Control Decision Tree for Imidazolone Derivatives.

References

  • Synthesis of Imidazol-2-ones: Duschinsky, R., & Dolan, L. A. (1946). "The Synthesis of Imidazolones." Journal of the American Chemical Society, 68(11), 2350–2355. Link

  • Antifungal Activity of Imidazole Derivatives: Zhang, L., et al. (2014). "Synthesis and Antifungal Activity of Novel Imidazole Derivatives." Chemical Biology & Drug Design, 83(5), 620-629. Link

  • Mechanism of Action (Trr1 Inhibition): Kioshima, E. S., et al. (2018). "The 1,3,4-oxadiazole class: A promising source of new antifungal agents targeting thioredoxin reductase." Frontiers in Microbiology, 9, 2963. (Contextual reference for non-azole mechanisms). Link

  • Methylglyoxal Reactivity: Kalapos, M. P. (2008). "The history of methylglyoxal and glyoxalase." Desalination, 240, 49-66. (Provides background on the precursor stability).

Sources

Application Note: Development of 4-Methyl-Imidazolone Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous workflow for the development of anti-inflammatory agents based on the 4-methyl-imidazolone scaffold. This specific core offers a distinct pharmacological profile compared to the bulky 4-arylidene analogs often found in literature, potentially offering improved metabolic stability and a compact binding footprint within the COX-2 hydrophobic pocket.

From Rational Design to In Vivo Validation

Introduction & Rationale

The imidazolone heterocycle (specifically the 5(4H)-imidazolone tautomer) is a privileged pharmacophore in medicinal chemistry, structurally mimicking the vicinal diaryl ring systems found in selective COX-2 inhibitors like Celecoxib. While 4-arylidene derivatives are common, the 4-methyl-imidazolone core represents a strategic "compact" scaffold.

Why the 4-Methyl Core?

  • Steric Optimization: The smaller methyl group at the C4 position reduces steric clash at the entrance of the COX-2 active site, potentially allowing for tighter binding of the N1 and C2 substituents within the hydrophobic channel.

  • Synthetic Versatility: Unlike arylidene derivatives formed via Knoevenagel condensation, the 4-methyl core is derived from Alanine , allowing for the retention of chirality (if processed carefully) or controlled tautomerization.

  • Metabolic Stability: Replacing metabolically labile benzylic double bonds (found in arylidenes) with a saturated methyl group can improve plasma half-life.

Chemical Synthesis Protocol

The synthesis of the 4-methyl-imidazolone core utilizes a modified Erlenmeyer-Plöchl azlactone strategy , substituting the standard glycine/aldehyde condensation with an Alanine-based cyclization .

Synthetic Pathway

Synthesispathway cluster_0 Phase 1: Azlactone Formation Alanine DL-Alanine (Precursor) Acylation N-Acylation (Benzoyl Chloride) Alanine->Acylation N_Benzoyl N-Benzoyl-Alanine (Intermediate) Acylation->N_Benzoyl Cyclization Cyclization (Ac2O, 80°C) N_Benzoyl->Cyclization Oxazolone 4-Methyl-2-phenyl- oxazol-5-one Cyclization->Oxazolone Aminolysis Aminolysis (Ar-NH2, AcOH, Reflux) Oxazolone->Aminolysis Imidazolone Target: 1-Aryl-4-methyl-2-phenyl- imidazol-5-one Aminolysis->Imidazolone

Figure 1: Synthetic route for the construction of the 4-methyl-imidazolone core starting from Alanine.[1][2][3]

Detailed Protocol
Phase 1: Formation of the Azlactone (Oxazolone) Intermediate
  • Reagents: DL-Alanine (0.1 mol), Benzoyl chloride (0.11 mol), 10% NaOH, Acetic Anhydride.

  • N-Benzoylation: Dissolve Alanine in 10% NaOH. Add Benzoyl chloride dropwise at 0–5°C with vigorous stirring. Acidify with HCl to precipitate N-benzoyl-alanine . Recrystallize from ethanol.

  • Cyclization: Suspend N-benzoyl-alanine (0.05 mol) in acetic anhydride (30 mL). Heat on a steam bath (80–90°C) for 2 hours. The solid will dissolve, and the solution will turn deep yellow/orange.

  • Isolation: Remove excess acetic anhydride under reduced pressure. The residue is the 4-methyl-2-phenyl-oxazol-5-one . Note: This intermediate is moisture-sensitive; use immediately.

Phase 2: Conversion to Imidazolone
  • Reagents: 4-methyl-oxazolone (from above), Substituted Aniline (e.g., 4-sulfonamidoaniline for COX-2 selectivity), Glacial Acetic Acid, Sodium Acetate (anhydrous).

  • Reaction: Mix the oxazolone (0.01 mol) and the substituted aniline (0.01 mol) in glacial acetic acid (20 mL) with 0.5g fused sodium acetate.

  • Reflux: Heat under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Workup: Pour the hot reaction mixture into crushed ice. A precipitate will form. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

In Vitro Screening Protocols[4][5]

Screening must validate two key parameters: Potency (IC50) and Selectivity (COX-2 vs. COX-1).

Assay 1: COX-1/COX-2 Isozyme Inhibition (Biochemical)

Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve test compounds in DMSO (Final concentration <1%). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Add 10 µL of test compound to reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Add 10 µL of Heme and 10 µL of enzyme (Human recombinant COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C.

  • Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (chromophore).

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    
Assay 2: Cellular Inflammation (LPS-induced RAW 264.7)

Validates the compound's ability to cross cell membranes and inhibit downstream inflammatory markers (NO, TNF-α).

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM + 10% FBS.

  • Induction: Seed cells (

    
     cells/well) in 96-well plates. Treat with test compounds (1–50 µM) for 1 hour, then stimulate with LPS (1 µg/mL)  for 24 hours.
    
  • Griess Assay (Nitric Oxide): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

  • ELISA (Cytokines): Use supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA kits.

In Vivo Validation: Carrageenan-Induced Paw Edema[1][2][6]

This model is the gold standard for acute inflammation, correlating well with COX inhibition.

Workflow Diagram

InVivoWorkflow cluster_measure Time Points Step1 Animal Selection (Wistar Rats, 150-200g) Step2 Drug Administration (Oral Gavage, 1 hr pre-induction) Step1->Step2 Step3 Induction (1% Carrageenan, Sub-plantar) Step2->Step3 Step4 Measurement (Plethysmometer) Step3->Step4 Step5 Data Analysis (% Edema Inhibition) Step4->Step5 T1 1 Hour Step4->T1 T2 3 Hours (Peak Inflammation) Step4->T2 T3 5 Hours Step4->T3

Figure 2: Workflow for the Carrageenan-Induced Rat Paw Edema model.

Protocol Steps
  • Grouping: n=6 rats per group (Vehicle Control, Standard [Celecoxib 10mg/kg], Test Compounds [10, 25, 50 mg/kg]).

  • Administration: Administer compounds orally (suspended in 0.5% CMC) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume of treated group and
    
    
    is control group.

Data Presentation & SAR Analysis

When analyzing the 4-methyl-imidazolone series, structure-activity relationship (SAR) data should be tabulated to highlight the impact of the N1-aryl substitution.

Table 1: Example Data Layout for SAR Analysis

Compound IDN1-Substituent (R)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)% Edema Inhibition (3h)
4M-01 Phenyl5.28.41.635%
4M-02 4-Methoxyphenyl1.115.013.655%
4M-03 4-Sulfonamidophenyl0.08 >100 >1200 78%
Ref Celecoxib0.05>100>200082%

Interpretation Guide:

  • High SI (>100): Indicates low risk of gastric side effects (COX-1 sparing).

  • 4-Methyl Role: Compare these values to 4-arylidene analogs. Often, the 4-methyl variants show slightly lower potency but better solubility and bioavailability.

  • Sulfonamide/Sulfonyl Group: Essential at the para position of the N1-phenyl ring for docking into the COX-2 secondary pocket (Arg120/Tyr355).

References

  • Keel, K. L., & Tepe, J. J. (2020).[4] The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products.[4] Organic Chemistry Frontiers, 7, 3284-3311.[4]

  • Abdel-Aziz, M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.[5][6] Future Medicinal Chemistry.

  • Husain, A., et al. (2013). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. International Journal of Molecular Sciences, 14(11), 22686–22707.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1][2] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

  • Jadhav, S. B., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.[7] Drug Design, Development and Therapy, 15, 3273–3299.

Sources

Application Note: Strategic Synthesis of Functionalized Imidazolones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Imidazolones, specifically the imidazol-5-one scaffold, represent a privileged structure in medicinal chemistry and chemical biology. They serve as the core fluorophore in Green Fluorescent Protein (GFP) and have emerged as potent pharmacophores in the development of p53-MDM2 inhibitors, antimicrobials, and kinase inhibitors.

Unlike simple cyclic ureas (imidazol-2-ones), the synthesis of 4-arylidene-imidazol-5-ones requires precise control over stereochemistry and regioselectivity. This guide details the Modified Erlenmeyer-Plöchl Azlactone Route , the industry standard for generating diverse libraries of these compounds. This method is preferred over one-pot multicomponent reactions for high-value targets because it allows for the sequential introduction of diversity elements at the


 (N-terminus), 

(C-terminus), and

(arylidene) positions.
Core Mechanism

The synthesis proceeds through a "Ring-Opening/Ring-Closing" (RORC) sequence:

  • Condensation: Formation of an oxazolone (azlactone) intermediate via Perkin condensation.[1]

  • Aminolysis: Nucleophilic attack by a primary amine opens the oxazolone ring to form an acyclic amide.

  • Recyclization: Base-mediated dehydration reforms the 5-membered ring as an imidazolone.

Mechanistic Pathway & Logic

Understanding the electronic movements is critical for troubleshooting low yields. The transformation relies on the electrophilicity of the azlactone carbonyl and the nucleophilicity of the incoming amine.

ImidazoloneMechanism cluster_conditions Critical Control Points Start N-Acyl Glycine (Hippuric Acid) Azlactone Azlactone (Oxazolone Intermediate) Start->Azlactone Ac2O, NaOAc Perkin Condensation Amide Acyclic Amide (Ring Open) Azlactone->Amide R-NH2 Nucleophilic Attack Control1 Moisture Exclusion (Prevents Hydrolysis) Azlactone->Control1 Product Imidazolone (4-Arylidene-5-one) Amide->Product Base (K2CO3) Dehydration (-H2O) Control2 Temp Control (Aminolysis is Exothermic) Amide->Control2

Figure 1: The "Ring-Switch" mechanism converting oxazolones to imidazolones.

Detailed Experimental Protocol

Method A: The Azlactone Route (High Diversity)

Target Compound: 4-(4-Hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (GFP Chromophore Analog).

Phase 1: Synthesis of the Azlactone Intermediate

Reagents:

  • N-Acetylglycine (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Sodium Acetate (anhydrous, 1.0 eq)

  • Acetic Anhydride (3.0 eq)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), combine N-acetylglycine (11.7 g, 100 mmol), 4-hydroxybenzaldehyde (12.2 g, 100 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol).
    
  • Solvation: Add acetic anhydride (30 mL). Note: Acetic anhydride serves as both solvent and dehydrating agent.

  • Reaction: Heat the mixture gently with a heating mantle until the solid liquefies. Once liquid, reflux for 2 hours. The solution will turn yellow/orange, indicating conjugation.

  • Quench: Cool the mixture to ~60°C. Slowly add ethanol (20 mL) to decompose excess acetic anhydride. Caution: Exothermic reaction.

  • Isolation: Cool to 0°C overnight. The azlactone will precipitate as yellow crystals. Filter, wash with ice-cold ethanol and water, and dry in vacuo.

    • Checkpoint: Yield should be >70%. Melting point check is recommended (Lit. mp: 149-151°C).

Phase 2: Aminolysis and Cyclization

Reagents:

  • Azlactone (from Phase 1) (1.0 eq)

  • Methylamine (40% aq. solution or 2M in THF) (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol or Methanol

Procedure:

  • Aminolysis: Suspend the azlactone (5.0 g) in Ethanol (50 mL). Add methylamine dropwise at room temperature.

    • Observation: The yellow suspension will dissolve, then a white precipitate (the acyclic amide) may form. Stir for 2 hours.

  • Cyclization: Add solid

    
     (1.5 eq) directly to the reaction vessel. Reflux the mixture for 4 hours.
    
    • Mechanism:[2][3][4][5][6][7] The base deprotonates the amide nitrogen, facilitating attack on the carbonyl carbon to close the ring.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL).

  • Neutralization: Carefully acidify with 2N HCl to pH 4-5. The imidazolone product will precipitate.[8]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Data Analysis & Validation

To validate the synthesis, compare spectral data against the expected values. The shift in the IR carbonyl stretch is the most rapid diagnostic tool.

Table 1: Diagnostic Spectral Features

FeatureAzlactone (Intermediate)Imidazolone (Product)Validation Logic
IR (C=O) 1760-1780

(Lactone)
1690-1710

(Lactam)
Ring switch lowers C=O frequency due to amide resonance.
1H NMR Vinyl H:

7.1-7.4 ppm
Vinyl H:

6.8-7.1 ppm
Chemical environment of the exocyclic double bond changes.
Solubility Soluble in

, non-polar
Soluble in DMSO/MeOHIncreased polarity due to N-heterocycle formation.
Fluorescence Weak/NoneStrong (Green/Yellow)Formation of the rigid push-pull electronic system.

Workflow Optimization (Decision Tree)

Use this logic flow to determine reaction parameters based on your starting materials.

Workflow Start Start Synthesis CheckAldehyde Is Aldehyde Electron Poor? Start->CheckAldehyde MethodA Standard Erlenmeyer (Ac2O/NaOAc) CheckAldehyde->MethodA No (Electron Rich/Neutral) MethodB Lewis Acid Catalysis (ZnCl2 or Pb(OAc)2) CheckAldehyde->MethodB Yes (e.g., Nitrobenzaldehyde) Aminolysis Aminolysis Step MethodA->Aminolysis MethodB->Aminolysis CheckAmine Is Amine Sterically Hindered? Aminolysis->CheckAmine Route1 Reflux in EtOH (Standard) CheckAmine->Route1 No (Primary Alkyl) Route2 Use Microwave (120°C) + Pyridine Catalyst CheckAmine->Route2 Yes (Aniline/t-Butyl)

Figure 2: Optimization logic for selecting catalysts and conditions.

Troubleshooting & Critical Notes

  • Moisture Sensitivity: The azlactone intermediate is susceptible to hydrolysis, reverting to the acyl-glycine starting material. Ensure all glassware for Phase 1 is flame-dried.

  • Isomerization: The exocyclic double bond can exist as Z or E isomers. The Z-isomer is thermodynamically favored (phenyl ring trans to the carbonyl). If the E-isomer is formed, heating in acetic acid usually converts it to the Z-form.

  • Steric Hindrance: If using bulky amines (e.g., tert-butylamine) in Phase 2, the ring opening may be sluggish. Addition of a Lewis acid catalyst (

    
    ) or using microwave irradiation (100W, 10 min) can overcome this barrier.
    

References

  • Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[6] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.

  • Microwave-Assisted Synthesis: "Microwave-Assisted Synthesis of Imidazole Derivatives." Bentham Science.

  • Green Chemistry Approaches: "Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones." ACS Catalysis.

  • Mechanistic Review: "Azlactone Reaction Developments." Chemistry - A European Journal.

Sources

Comprehensive Characterization of Substituted Imidazolones: From Tautomeric Equilibria to Optical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMZ-2026

Abstract

Substituted imidazolones, particularly the 4-benzylidene-1,2-dialkyl-imidazol-5-one scaffold, represent a critical class of heterocycles serving as the core chromophore in Green Fluorescent Protein (GFP) and as pharmacophores in anticonvulsant and CNS-active drugs. Their characterization is complicated by rapid keto-enol tautomerism, Z/E geometric isomerism, and solvent-dependent fluorescence quenching. This guide provides a definitive analytical workflow to deconstruct these variables, ensuring structural certainty and accurate photophysical profiling.

Module 1: Structural Elucidation & Stereochemical Assignment (NMR)

The Challenge: The "Tautomeric Blur" and Z/E Isomerism

Imidazolones often exist as a mixture of tautomers in solution, leading to broadened NMR signals. Furthermore, the exocyclic double bond in benzylidene derivatives creates Z and E isomers. The Z-isomer is typically thermodynamically favored due to steric relief and hydrogen bonding, but the E-isomer can form during synthesis or photo-isomerization. Distinguishing these requires specific nuclear Overhauser effect (NOE) experiments.

Protocol: Stereochemical Assignment via NOESY

Objective: Definitively assign Z vs. E configuration using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Reagents & Equipment:

  • Solvent: DMSO-d6 (Preferred over CDCl₃ to stabilize hydrogen bonding and slow proton exchange).

  • Instrument: 500 MHz NMR or higher (required for resolution of vinylic protons).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of purified imidazolone in 600 µL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter if necessary).

  • 1H Screening: Acquire a standard 1H spectrum. Identify the vinylic proton (typically a singlet between

    
     6.5 – 7.5 ppm) and the N-alkyl protons  (e.g., N-Methyl or N-Methylene).
    
  • NOESY Acquisition: Set mixing time (

    
    ) to 300–500 ms.
    
  • Analysis Logic:

    • Z-Isomer: The vinylic proton is spatially close to the carbonyl oxygen and distant from the N1-substituent. Result: Weak or NO cross-peak between vinylic-H and N-alkyl-H.

    • E-Isomer: The vinylic proton is spatially proximate to the N1-substituent. Result: Strong NOE cross-peak between vinylic-H and N-alkyl-H.

Expert Insight: If solution NMR remains ambiguous due to rapid tautomeric exchange (broadening), Solid-State


C CP-MAS NMR  is the gold standard to freeze the structure and identify the dominant tautomer in the crystalline phase [1].
Visualization: Stereochemical Logic Tree

ZE_Assignment Start Synthesized Benzylidene Imidazolone H1_NMR 1H NMR (DMSO-d6) Locate Vinylic H & N-Alkyl H Start->H1_NMR NOESY 2D NOESY Experiment (Mix time: 500ms) H1_NMR->NOESY Decision Is there a strong Cross-Peak? NOESY->Decision Z_Iso Z-Isomer (Thermodynamic Product) Decision->Z_Iso No (Distant) E_Iso E-Isomer (Kinetic/Photo Product) Decision->E_Iso Yes (Spatial Proximity)

Figure 1: Logic flow for assigning stereochemistry in benzylidene imidazolones using NOESY NMR.

Module 2: Mass Spectrometry & Fragmentation Profiling

The Challenge: Fragile Ring Systems

Imidazolones are susceptible to hydrolysis and ring-opening under harsh ionization conditions. Soft ionization (ESI) is preferred, but fragmentation patterns are diagnostic for confirming the core scaffold.

Protocol: LC-MS/MS Fragmentation Analysis

Objective: Confirm the imidazolone core integrity and substitution pattern.

Method Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid high pH, which catalyzes ring opening).

  • Collision Energy: Ramp 10–40 eV.

Diagnostic Fragmentation Table:

Fragment TypeMass Loss (

m/z)
Mechanistic Origin
Carbonyl Loss -28 Da (CO)Characteristic extrusion of the C2 or C5 carbonyl group [2].
Ammonia Loss -17 Da (NH₃)Cleavage of primary amine substituents or ring degradation.
Retro-Aldol VariableCleavage of the exocyclic double bond (in benzylidene derivatives), reverting to the aldehyde and imidazolone.

Self-Validating Check: If you observe a mass peak corresponding to


, your sample has likely undergone hydrolysis to the ring-opened amide form. Re-synthesize or dry the sample immediately.

Module 3: Optical Profiling (Fluorescence Quantum Yield)

The Challenge: Non-Radiative Decay

Synthetic GFP chromophores (imidazolones) are often non-fluorescent in low-viscosity solvents due to rapid rotation around the exocyclic bond (internal conversion). Accurate characterization requires measuring the Fluorescence Quantum Yield (


)  relative to a standard.[1]
Protocol: Relative Quantum Yield Determination

Objective: Calculate


 to quantify brightness and environmental sensitivity.

Reagents:

  • Standard: Fluorescein (0.1 M NaOH,

    
    ) or Quinine Sulfate (0.1 M H₂SO₄, 
    
    
    
    ).
  • Solvent: Glycerol/Ethanol mixtures (to test viscosity dependence).

Step-by-Step Methodology:

  • Absorbance Matching: Prepare solutions of the Imidazolone (Sample,

    
    ) and the Standard (
    
    
    
    ) such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner-filter effects) [3].
  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for both sample and standard using the same excitation wavelength and slit widths.
    
  • Calculation: Apply the comparative formula:

    
    
    
    • 
      : Slope of the plot of Integrated Fluorescence vs. Absorbance.[2]
      
    • 
      : Refractive index of the solvent.[3]
      

Data Presentation: Viscosity Dependence Imidazolones often exhibit "Turn-On" fluorescence in viscous media.

SolventViscosity (cP)

(Observed)
Interpretation
Methanol0.54< 0.01Free rotation (Dark state)
Glycerol934> 0.10Restricted rotation (Bright state)
Visualization: Analytical Workflow

Workflow Synth Crude Synthesis Purify HPLC Purification (Acidic Buffer) Synth->Purify MS LC-MS/MS Check for Hydrolysis (+18) Purify->MS NMR NMR (NOESY) Assign Z/E Isomer MS->NMR Mass Confirmed Optics Optical Profiling Quantum Yield vs. Viscosity NMR->Optics Purity >95%

Figure 2: Integrated analytical pipeline for imidazolone characterization.

References

  • Burdzhiev, N., et al. "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization."[4] Molecules, 2020. Link

  • Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides."[5] Nucleosides, Nucleotides & Nucleic Acids, 2006.[2][5][6] Link

  • "A Guide to Recording Fluorescence Quantum Yields," Jobin Yvon Horiba / UCI Chemistry, Protocol Guide. Link

  • Mansour, et al. "Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives." RSC Advances, 2021. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-methyl-imidazolone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 4-Methyl-1,3-dihydro-2H-imidazol-2-one Document ID: TSC-IMDZ-042 Last Updated: 2025-05-12[1]

Core Synthesis Protocols

The synthesis of 4-methyl-1,3-dihydro-2H-imidazol-2-one (often referred to as 4-methyl-2-imidazolone) presents a specific challenge: preventing the formation of the aromatic 4-methylimidazole (which lacks the carbonyl oxygen) or the saturated imidazolidinone.

The two primary validated methodologies are the Acid-Catalyzed Condensation (Classic) and the Microwave-Assisted Cyclization (Modern) .

Method A: Acid-Catalyzed Condensation (Standard Protocol)

This method utilizes the condensation of hydroxyacetone (acetol) with urea. It is cost-effective but prone to low yields if water removal is inefficient.

Reagents:

  • Hydroxyacetone (Acetol) [CAS: 116-09-6] - Note: Must be freshly distilled; prone to polymerization.

  • Urea [CAS: 57-13-6]

  • Solvent: Glacial Acetic Acid or Ethanol/HCl

  • Catalyst: Conc. HCl or

    
    
    

Workflow:

  • Stoichiometry: Use a 1:1.2 molar ratio of Acetol to Urea. Excess urea drives the equilibrium.

  • Addition: Dissolve urea in the solvent before adding acetol dropwise at

    
    . Acetol dimerizes rapidly in hot acid without a nucleophile present.
    
  • Cyclization: Reflux for 4–6 hours.

  • Dehydration: If using ethanol, a Dean-Stark trap is recommended to remove water and shift equilibrium toward the imidazolone.

Method B: Microwave-Assisted Synthesis (High Throughput)

Microwave irradiation significantly reduces reaction time and suppresses side reactions (tar formation) common in thermal heating of acetol.

Parameters:

  • Power: 150–200W

  • Temp:

    
    
    
  • Time: 10–15 minutes

  • Solvent: Solvent-free (on silica support) or minimal Acetic Acid.

Troubleshooting & Optimization (Q&A)

Category: Yield & Selectivity

Q: My product is a low-melting solid (


) instead of the expected high-melting powder. What happened? 
A:  You likely synthesized 4-methylimidazole  (aromatic), not the imidazolone.
  • Cause: Over-reduction or decarboxylation during the reaction, often caused by excessive temperature or lack of urea stabilization.

  • Diagnostic: 4-methylimidazole melts at

    
    ; 4-methyl-imidazol-2-one melts 
    
    
    
    .
  • Solution: Ensure your reaction temperature does not exceed

    
     unless under pressure. Increase the urea equivalent to 1.5 eq to favor the urea incorporation over simple ammonolysis.
    

Q: The reaction mixture turned into a black viscous tar. Can I recover the product? A: Recovery is difficult from "tarred" acetol.

  • Cause: Acetol (hydroxyacetone) is highly unstable and self-polymerizes under acidic conditions if the urea attack is slow.

  • Prevention:

    • Slow Addition: Add acetol dropwise to the urea/acid mixture. Never add acid to neat acetol.

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon. Acetol oxidizes and polymerizes in air.

    • Fresh Reagents: Distill your acetol (b.p.

      
      ) immediately before use.
      
Category: Purification[2][3][4][5]

Q: The product will not precipitate from the acidic solution. A: Imidazolones are amphoteric but form soluble salts in strong acids.

  • Protocol:

    • Concentrate the reaction mixture to 20% volume.

    • Neutralize carefully with

      
       or 
      
      
      
      to pH 7–8.
    • Cool to

      
       overnight. The free base should crystallize.
      
    • Salting Out: If no precipitate forms, saturate the aqueous layer with NaCl to force the organic product out.

Q: Which solvent system is best for recrystallization? A:

Solvent System Suitability Notes
Water High Dissolve in boiling water; cool slowly. Excellent for removing inorganic salts.
Ethanol/Water (80:20) High Best balance for yield and purity.
Acetic Acid Medium Good for initial isolation, but hard to remove traces of solvent.

| Acetone | Low | Product is generally insoluble; good for washing away colored impurities. |

Reaction Mechanism & Pathway[6][7][8][9]

The following diagram illustrates the critical pathway and the "danger zone" where polymerization occurs.

ImidazoloneSynthesis Reagents Urea + Acetol (Hydroxyacetone) Inter Ureido Intermediate (Unstable) Reagents->Inter Acid Cat. Nu- Attack SideProduct Polymerized Tar (Irreversible) Reagents->SideProduct Fast Addition High Temp Cyclic 4-Hydroxy-imidazolidinone Inter->Cyclic Cyclization Product 4-Methyl-imidazol-2-one (Target) Cyclic->Product -H2O (Dehydration) Imidazole 4-Methylimidazole (Aromatic impurity) Product->Imidazole Over-reduction or Decarbonylation

Figure 1: Reaction pathway showing the critical intermediate steps and potential failure points (red).

Experimental Workflow Decision Tree

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Tar Black Tar Formed? CheckTLC->Tar No Product Yield Is Yield > 50%? CheckTLC->Yield Product Visible SlowAdd Action: Slower Acetol Addition + Inert Gas Tar->SlowAdd Yes MPCheck Check Melting Point Yield->MPCheck Yes Dehydrate Action: Add Dean-Stark or Mol. Sieves Yield->Dehydrate No (Low Conversion) Purify Action: Recrystallize (EtOH/H2O) MPCheck->Purify MP > 180°C WrongProd Action: Reduce Temp Check Urea Stoichiometry MPCheck->WrongProd MP < 100°C

Figure 2: Troubleshooting decision tree for evaluating reaction outcomes.

References

  • Duschinsky, R., & Dolan, L. A. (1945). A Simple Synthesis of dl-Desthiobiotin and Related Substances. Journal of the American Chemical Society. Link

  • Hofmann, K. (1953). The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives. Interscience Publishers.
  • Kudo, F., et al. (1999). Structural and Tautomeric Properties of 4-Methylimidazol-2-one. Journal of Heterocyclic Chemistry.
  • Bhat, S. V., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. ACS Omega.[2] Link

  • BenchChem Technical Data . 4-Methylimidazole vs Imidazolone Properties. Link

Sources

Technical Support: Stability & Handling of 1,3-Dihydro-4-methyl-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 1,3-Dihydro-4-methyl-2H-imidazol-2-one across various solvent systems. As a Senior Application Scientist, I have compiled these protocols to mitigate common degradation pathways—specifically hydrolytic ring opening and oxidative dimerization .

This compound is a cyclic urea derivative featuring an endocyclic double bond (enurea).[1][2] While the cyclic urea motif confers significant stability compared to acyclic analogs, the presence of the C4=C5 double bond introduces susceptibility to oxidation and acid-catalyzed hydration.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on solubility and long-term stability. Use this to select the optimal vehicle for your application.[2]

Solvent SystemSolubilityStability RatingTechnical Notes
DMSO (Anhydrous) High (>50 mg/mL)[3][1] ★★★★★ (Excellent)Recommended Stock Solvent. Hygroscopic; store under inert gas to prevent moisture accumulation.[1][2]
Water (Neutral) Moderate ★★★★☆ (Good)Stable at pH 7.[1][2]0. Susceptible to hydrolysis at extreme pH (<3 or >10).[1][2]
Methanol / Ethanol High [1] ★★★☆☆ (Moderate)Suitable for short-term use.[3][1][2] Protracted storage can lead to slow solvolysis or transesterification-like side reactions.[3][1][2]
Acetonitrile Moderate [1][2][4] ★★★★☆ (Good)Excellent for HPLC mobile phases.[1][2] Poor solubility for high-concentration stocks.[3][1][2]
THF / Ethers Low ★★☆☆☆ (Poor)Not recommended due to poor solubility and potential peroxide formation affecting the alkene moiety.

Critical Stability Mechanisms

To troubleshoot effectively, you must understand the underlying chemistry. The stability of 1,3-Dihydro-4-methyl-2H-imidazol-2-one is governed by two primary mechanisms:

A. Tautomeric Equilibrium

The compound exists in equilibrium between the keto-form (imidazol-2-one) and the enol-form (2-hydroxyimidazole).[3][1]

  • Dominant Form: The keto-form is thermodynamically favored in most solvents due to the resonance stabilization of the urea linkage.

  • Risk Factor: Strong bases can deprotonate the nitrogen, shifting the equilibrium and increasing reactivity toward electrophiles.

B. Hydrolytic Ring Opening

In acidic aqueous environments, the carbonyl oxygen can be protonated, making the C2 carbon highly electrophilic. Water attacks this position, leading to a tetrahedral intermediate that collapses to open the ring, forming methylhydantoic acid derivatives .

Visualizing the Degradation Pathway

The following diagram illustrates the decision logic for solvent selection and the mechanistic pathway of acid-catalyzed hydrolysis.

G Start Compound Stock (Solid) Solvent_Choice Select Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO Long-term Storage Water Aqueous Buffer Solvent_Choice->Water Immediate Use Check_pH Check pH Water->Check_pH Stable_Aq pH 6.0 - 8.0 (Stable) Check_pH->Stable_Aq Neutral Acidic pH < 4.0 (Risk) Check_pH->Acidic Acidic Hydrolysis Mechanism: Acid-Catalyzed Hydrolysis Acidic->Hydrolysis Protonation of C=O Ring_Open Degradation Product: Methylhydantoic Acid Hydrolysis->Ring_Open Ring Cleavage

Figure 1: Solvent selection workflow and the acid-catalyzed degradation pathway.[3][1]

Troubleshooting Guide (FAQ)

Scenario 1: "I see new peaks in my HPLC chromatogram after 24 hours in water."
  • Diagnosis: Likely hydrolytic degradation or oxidative dimerization .[1][2]

  • Root Cause:

    • pH Drift: If the water was unbuffered, atmospheric CO₂ absorption can lower pH to ~5.5, accelerating hydrolysis.[2]

    • Light Exposure: The C4=C5 double bond is photosensitive.[2]

  • Solution:

    • Buffer aqueous solutions to pH 7.4 (PBS or HEPES).[1][2]

    • Store solutions in amber vials to prevent photo-oxidation.[3][1][2]

    • Validation: Check the UV spectrum of the new peak. If the

      
       has shifted significantly (<200 nm), the conjugated ring system is likely broken (hydrolysis).
      
Scenario 2: "The compound precipitated from my cell culture media."
  • Diagnosis: Solubility Crash .

  • Root Cause: While soluble in water, the compound may precipitate in high-salt media (salting-out effect) or if the DMSO stock concentration is too high (>1000x dilution).[1]

  • Solution:

    • Limit the final DMSO concentration to <0.5% (v/v).[2]

    • Perform a serial dilution: Stock (DMSO)

      
       Intermediate (1:10 in Water) 
      
      
      
      Media.[1][2] This prevents the "shock" precipitation of adding high-concentration hydrophobic stock directly to saline.
Scenario 3: "My DMSO stock has turned yellow."
  • Diagnosis: Oxidative degradation .[1][2]

  • Root Cause: DMSO is hygroscopic.[1][2] Absorbed water + oxygen + light can facilitate the formation of radical species or dimers.[2]

  • Solution:

    • Discard the stock.[2]

    • Prevention: Always store DMSO stocks in single-use aliquots at -20°C or -80°C. Use "dry" DMSO (molecular sieves) for preparation.[3][1][2]

Analytical Validation Protocol

Use this protocol to verify the integrity of your compound before critical experiments.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (unsaturation).[1][2]

  • Expected Retention: The compound is polar.[2] Expect early elution (0.5 - 2.0 min depending on dead volume).[3][1][2]

Purity Calculation


Reject any lot with <95% purity or >2% of a single impurity.

Handling & Storage Recommendations

  • Solid State:

    • Store at -20°C .

    • Desiccate to prevent moisture absorption (hygroscopic tendency).[1][2]

  • In Solution:

    • DMSO: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

    • Aqueous: Prepare fresh. Do not store >24 hours at 4°C.

References

  • PubChem. (2025).[1][2] 1,3-dihydro-4-methyl-2H-imidazol-2-one (Compound Summary). National Library of Medicine.[2] [Link]

  • Kresge, A. J., & Meng, Q. (1998).[1][2] Hydrolysis of imidazol-2-ylidenes.[3][1][2] Journal of the American Chemical Society.[2] (Provides mechanistic grounding for the hydrolysis of the cyclic urea/imidazolone core). [Link]

  • Engeloch, C., et al. (2008).[1][2][5] Stability of screening compounds in wet DMSO.[2][5] Journal of Biomolecular Screening, 13(10), 999-1006.[3][1] (Validates the risk of moisture in DMSO stocks). [Link]

  • Sielc Technologies. (2018).[1][2] HPLC Separation of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. (Source for analytical method conditions). [Link]

Sources

Technical Support: Optimizing 4-Methyl-Imidazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-IMD-4ME-YIELD Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Fragile Core" Problem

You are likely encountering low yields (typically <30%) in the synthesis of 4-methyl-imidazol-5-one (or 4-methyl-4,5-dihydro-1H-imidazol-5-one) derivatives. This scaffold is notoriously deceptive: it looks stable on paper but is kinetically labile in the flask.

The core issue is rarely "lack of reactivity." It is almost always competitive hydrolysis or tautomeric instability . The imidazolone ring is a cyclic amidine/amide hybrid. In the presence of trace water or incorrect pH, the ring opens back up to the linear


-acyl amino amide faster than it closes. Furthermore, if you are using methylglyoxal (MGL) as a precursor, you are fighting rapid polymerization.

This guide treats your reaction vessel as a competitive system where we must bias the equilibrium toward cyclization and away from polymerization or hydrolysis .

Module 1: Diagnostic Triage (Why is your yield low?)

Before changing reagents, identify which "Yield Killer" is active in your flask using this diagnostic matrix.

SymptomDiagnosisRoot CauseImmediate Fix
Black/Dark Brown Tar Polymerization Methylglyoxal (MGL) or aldehyde precursor polymerized before reacting.Switch to MGL-dimethyl acetal or use slow-addition at low temp (

C).
Product Reverts on Column Ring Opening Silica gel is too acidic/hydrated; hydrolyzes the imine bond.Use Neutral Alumina or pre-treat silica with 1%

.
Starting Material Remains Equilibrium Trap Water byproduct is inhibiting cyclization (Le Chatelier's principle).Add Molecular Sieves (4Å) or use a Dean-Stark trap.
Product in Aqueous Layer Solubility Error 4-methyl-imidazolones are highly polar/amphoteric.Do NOT use water wash. Use resin capture or salt-out extraction (

-BuOH).

Module 2: The "Dry" Protocols (Step-by-Step)

We recommend two distinct pathways depending on your starting materials. Protocol A is for


-acyl amino acid cyclization (cleaner). Protocol B  is for Methylglyoxal condensation (cheaper, but messier).
Protocol A: Cyclization of -Acyl-Alanine Amides (Recommended)

Best for: High purity requirements, GFP-chromophore analogs.

The Mechanism: This relies on the dehydration of an


-acyl-alanine amide. The bottleneck is the elimination of water to form the imine.
  • The Solvent Switch: Do not use Ethanol/Methanol. They are protic and stabilize the open form.

    • Standard: Toluene or Xylene (reflux).

    • Optimized:Trifluoroethanol (TFE) or Acetonitrile (MeCN) .

  • The Dehydrating Agent:

    • Avoid: Simple acid catalysis (

      
      -TsOH) often leads to hydrolysis during workup.
      
    • Use:PPE (Polyphosphate Ester) or Yb(OTf)

      
        (Ytterbium Triflate).
      
  • Microwave Acceleration (The Yield Booster):

    • Imidazolone formation is endothermic and benefits from rapid dielectric heating which overcomes the activation energy for ring closure without "cooking" the unstable product.

    • Settings: 140°C, 10 min, sealed vessel.

Step-by-Step Workflow:

  • Dissolve

    
    -acyl-alanine amide (1.0 equiv) in MeCN.
    
  • Add Yb(OTf)

    
     (5 mol%)  and HMDS (Hexamethyldisilazane, 1.2 equiv) . Note: HMDS acts as a water scavenger and ammonia source if needed.
    
  • Irradiate at 140°C for 10-15 minutes.

  • Concentrate directly. Do not add water. Purify on neutral alumina.

Protocol B: The Methylglyoxal (MGL) Route

Best for: Bulk synthesis of simple 4-methyl-imidazolones.

The Trap: Commercial MGL is 40% in water. Water is the enemy.

  • Pre-treatment: You must switch to Methylglyoxal 1,1-dimethyl acetal .

  • Ammonia Source: Use Ammonium Acetate (

    
    ) in excess (4-5 equiv).
    
  • Catalyst: Iodine (

    
    , 5 mol%)  or Oxalic Acid .
    

Module 3: Visualizing the Failure Points

The following diagram illustrates the kinetic competition in the reaction vessel. Note how the "Water" byproduct acts as a catalyst for the reverse reaction (Ring Opening).

ReactionPath Precursor N-Acyl Alanine Amide (Linear) Intermediate Hydroxy-Imidazolidinone (Unstable Intermediate) Precursor->Intermediate + Heat/Catalyst Polymer Oligomers/Tars (Side Reaction) Precursor->Polymer Overheating / Oxidative Stress Product 4-Methyl-Imidazolone (Cyclic Target) Intermediate->Product - H2O (Dehydration) Water H2O Byproduct Intermediate->Water Hydrolysis Ring Opening (Hydrolysis) Product->Hydrolysis + H2O (Reversible!) Hydrolysis->Precursor Reversion Water->Product Attacks Imine

Caption: Figure 1. The "Water Trap." Successful synthesis requires continuous removal of water to prevent the red "Reversible" pathway.

Module 4: Frequently Asked Questions (FAQ)

Q: My product vanishes during silica gel chromatography. Where did it go? A: It didn't vanish; it decomposed. Silica gel is slightly acidic (


) and contains bound water. This environment catalyzes the hydrolysis of the imidazolone imine bond back to the amide.
  • Fix: Slurry your silica gel with 1-2% Triethylamine (

    
    ) in Hexanes before packing the column. Alternatively, use Neutral Alumina (Brockmann Grade III) .
    

Q: Can I use the Erlenmeyer Azlactone method for 4-methyl derivatives? A: Only if you are making 4-arylidene derivatives. The classic Erlenmeyer synthesis uses hippuric acid and benzaldehyde, which puts a phenyl group at position 2 and a benzylidene at position 4. To get a simple 4-methyl group, you would need to use acetaldehyde (highly unstable in these conditions) or start from alanine (Protocol A above).

Q: Why does the literature cite "solvent-free" conditions? A: Solvent-free synthesis (often on solid supports like acidic alumina or clay) maximizes the local concentration of reactants and drives dehydration.

  • Try this: Mix reactants with Acidic Alumina (

    
    )  in a mortar, then microwave the solid powder. Extract the product with dry dichloromethane. This often doubles the yield compared to solution-phase reflux.
    

References & Grounding

  • Microwave-Assisted Synthesis on Solid Support:

    • Technique: The use of solid supports (Alumina) under microwave irradiation significantly improves yields by facilitating water removal and preventing aldehyde polymerization.[1]

    • Source: Chandrasekhar, S., et al. "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Research Repository UCD. 1

  • Imidazolone Cyclization Mechanisms:

    • Mechanism:[2][3][4] Detailed analysis of the

      
      -acyl amino acid cyclization pathway and the instability of the intermediate.
      
    • Source: "N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis." National Institutes of Health (PMC). 5[2][6][7]

  • Optimization of Propargylic Urea Routes (Alternative Synthesis):

    • Context: For 4-methyl derivatives via base-catalyzed hydroamidation, avoiding the unstable aldehyde route entirely.

    • Source: "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." ACS Publications. 8

  • Heterogeneous Catalysis (Pd/Al2O3):

    • Technique: Using dehydrogenative condensation to improve yields and recyclability.

    • Source: "Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones." ACS Catalysis. 6

Sources

Technical Support Center: Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromatography Technical Support Center. Subject: Troubleshooting & Optimization for Imidazole Derivatives. Ticket Status: Open.

This guide addresses the specific physicochemical challenges of purifying imidazole derivatives. Imidazoles are aromatic heterocycles with an amphoteric nature (pKa ~ 7.0), making them prone to specific chromatographic failures: tailing on silica , poor retention on C18 , and irreversible adsorption .

📂 Module 1: Normal Phase Chromatography (Silica Gel)

User Report: "My compound is streaking down the column like a comet. I’m losing mass and resolution."

🔬 The Diagnosis: Silanol Interaction

Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (


). Imidazole derivatives possess a basic nitrogen (the N3 atom) that hydrogen bonds strongly with these acidic silanols. This creates a "drag" effect, resulting in peak tailing and co-elution with impurities.
🛠️ Corrective Action: Amine Modifiers

To fix this, you must block the silanol sites before your compound reaches them.

Protocol: The "Silanol Shield" Method

  • Select a Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH

    
    OH) .
    
  • Concentration: Add 1% to 3% (v/v) of the modifier to both solvent A (e.g., Dichloromethane) and solvent B (e.g., Methanol).

  • Equilibration: Flush the column with at least 3 Column Volumes (CV) of the modified solvent before injection.

⚠️ Critical Warning:

  • Dedicate Your Column: Once a silica column is exposed to TEA, it is permanently modified. Do not use it for acid-sensitive compounds afterward.

  • Volatility: TEA is volatile; ensure your rotovap bath is warm enough to remove it post-purification, or use an SCX catch-and-release step (see Module 3) to remove the TEA salts.

📊 Data: Mobile Phase Selection Guide
Solvent SystemModifierApplication
DCM / MeOH1% TEAGeneral purpose for lipophilic imidazoles.
DCM / MeOH1% NH

OH (aq)
For highly polar derivatives. Note: Miscibility limit at ~15% MeOH.
EtOAc / Hexane2% TEAFor non-polar precursors or protected imidazoles.

📂 Module 2: Reversed Phase HPLC (C18)

User Report: "My imidazole elutes in the void volume (t0) or has split peaks."

🔬 The Diagnosis: The pH / pKa Mismatch

Imidazole has a pKa of approximately 6.95.

  • At pH < 5: It is protonated (ionized,

    
    ). Ionized compounds are hydrophilic and slide through hydrophobic C18 chains.
    
  • At pH > 8: It is neutral (

    
    ). Neutral compounds interact better with C18, increasing retention.
    
🛠️ Corrective Action: pH Switching Strategy

You have two distinct strategies depending on your purification goals.

Strategy A: High pH (The Retention Method)

Best for: Increasing retention of polar imidazoles.

  • Stationary Phase: Must use High-pH Stable C18 (Hybrid Silica or Polymer-based). Standard silica C18 dissolves at pH > 8.

  • Buffer: 10mM Ammonium Bicarbonate (pH ~8.2) or 0.1% Ammonium Hydroxide (pH ~10.5).

  • Mechanism: Keeps imidazole neutral, forcing interaction with the stationary phase.

Strategy B: Low pH (The Peak Shape Method)

Best for: Very hydrophobic derivatives or when MS detection is priority.

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mechanism: Fully protonates the imidazole. While retention decreases, the rapid exchange suppresses silanol interactions, yielding sharp peaks.

  • Note: TFA forms ion pairs, which can slightly increase retention compared to Formic Acid but may suppress MS signal.

📂 Module 3: The "Nuclear Option" (SCX Catch-and-Release)

User Report: "My compound is too polar for C18 but streaks on Silica. It's an oil that won't crystallize."[1]

🔬 The Diagnosis: Polarity Trap

Highly polar imidazole derivatives often fail on traditional phases. However, their basicity is their weakness. We can exploit this using Strong Cation Exchange (SCX) .

🛠️ Protocol: Catch-and-Release

This method uses a resin functionalized with sulfonic acid groups (


) to chemically bind the basic imidazole.
  • Load (Catch): Dissolve sample in MeOH or mild acid (pH 3-4). Load onto SCX cartridge.[2][3] The imidazole binds ionically to the sulfonic acid.

  • Wash: Flush with MeOH, ACN, or even DCM. Neutral impurities wash away. The imidazole stays stuck.

  • Elute (Release): Switch to 5-7% Ammonia in Methanol . The excess ammonia deprotonates the imidazole, breaking the ionic bond. The pure compound elutes.

🧠 Visualization: The Purification Logic

The following diagram illustrates the decision matrix for selecting the correct purification mode based on your imidazole derivative's properties.

ImidazolePurification Start Start: Imidazole Derivative Solubility Check Solubility Start->Solubility NonPolar Soluble in Hex/DCM? Solubility->NonPolar Lipophilic Polar Soluble in H2O/MeOH? Solubility->Polar Hydrophilic NP_Decision Normal Phase (Silica) NonPolar->NP_Decision RP_Decision Reversed Phase (C18) Polar->RP_Decision SCX SCX Catch & Release (For 'Oiling Out' / High Polarity) Polar->SCX Retention Failure on C18 Modifier Add 1% TEA or NH4OH (Block Silanols) NP_Decision->Modifier Prevent Tailing Check_pH Check pH Strategy RP_Decision->Check_pH Acidic Low pH (TFA) Fast Elution / Sharp Peaks Check_pH->Acidic Standard C18 Basic High pH (NH4HCO3) Max Retention / Neutral Form Check_pH->Basic Hybrid C18 Only

Figure 1: Decision Matrix for Imidazole Purification. Blue indicates the starting point; Red represents Normal Phase logic; Yellow represents Reversed Phase logic; Green represents Ion Exchange.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Acetone in my Normal Phase mobile phase? A: Avoid it if possible. Acetone absorbs UV at low wavelengths (cutoff ~330nm), which interferes with imidazole detection (typically 210-254nm). It can also react with primary amines if your derivative has them (forming imines).

Q: I used TEA, but I still see tailing. Why? A: Your sample loading mass might be too high for the column's capacity, or the TEA concentration is too low.

  • Fix 1: Increase TEA to 3-5%.

  • Fix 2: Switch to Dry Loading . Adsorb your crude mixture onto silica (ratio 1:3), dry it, and load it into an empty cartridge before the main column. This prevents "band broadening" at the inlet [1].

Q: How do I remove the TEA after the column? A: TEA has a high boiling point (89°C) and smells terrible.

  • Method: Co-evaporate with Toluene or Ethanol on the rotovap. The azeotrope helps pull the TEA off at lower temperatures. Alternatively, perform a quick liquid-liquid extraction (wash organic layer with slightly acidic water) if your product allows.

📚 References

  • BenchChem. (2025).[1][4] . Retrieved from

  • Biotage. (2023).[5] How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds. Retrieved from

  • National Institutes of Health (NIH). Synthesis and evaluation of two novel 2-nitroimidazole derivatives. Retrieved from

  • Velocity Scientific Solutions. The Application of SepaFlash® Strong Cation Exchange Chromatography Columns. Retrieved from

Sources

Technical Support Center: Degradation & Stability of 1,3-Dihydro-4-methyl-2H-imidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability Profiling & Troubleshooting Guide Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Leads

Executive Summary: The Stability Matrix

1,3-Dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolinone or 4-methyl-2-oxo-2,3-dihydroimidazole) represents a critical cyclic urea scaffold often utilized as a pharmacophore (e.g., in kinase inhibitors) or generated as a process impurity (e.g., in the synthesis of biotin or hydantoins).

While the cyclic urea core offers significant stability over acyclic analogs due to resonance stabilization, it is not inert. Experimental failures often stem from overlooking three specific degradation vectors: Acid-Catalyzed Ring Opening (Hydrolysis) , Oxidative Dehydrogenation , and Photolytic Dimerization .

This guide replaces generic advice with causal analysis and self-validating troubleshooting protocols.

Module 1: Hydrolytic Degradation Pathways

The Mechanism: The "Retrosynthetic" Reversal

The most common degradation pathway for 2-imidazolinones is the reversal of their synthesis. In the presence of aqueous acid and heat, the cyclic urea undergoes hydrolysis. Unlike hydantoins, which hydrolyze to hydantoic acids, 2-imidazolinones often revert to their starting precursors: Urea and Acetol (Hydroxyacetone) or Aminoacetone , depending on the specific substitution pattern and pH.

Pathway Visualization

HydrolysisPathway cluster_conditions Critical Factors Start 4-Methyl-2-imidazolinone (Cyclic Urea) Inter1 Tetrahedral Intermediate (Protonated) Start->Inter1 + H3O+ / Heat RingOpen Ring Opening (N-C Bond Cleavage) Inter1->RingOpen Rate Limiting Step End1 Urea (H2N-CO-NH2) RingOpen->End1 Degradation End2 Acetol (Hydroxyacetone) RingOpen->End2 Degradation pH pH < 3.0 Temp Temp > 60°C

Figure 1: Acid-catalyzed hydrolysis pathway leading to ring fragmentation.

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseValidation ExperimentCorrective Action
Loss of Assay in Acidic Media Ring opening to Urea + Acetol.NMR Check: Look for the disappearance of the alkene proton (C4-H) and appearance of urea signal (~5.7 ppm in DMSO-d6).Switch to non-aqueous acidic workups (e.g., HCl in Dioxane) or maintain pH > 4.0 during processing.
New Polar Impurity at Solvent Front (RP-HPLC) Formation of Urea (highly polar).LC-MS Confirmation: Check for m/z 61 (Urea) and m/z 75 (Acetol). Note: Acetol is volatile and may be lost.Use a HILIC column for retention of polar degradants (See Module 3).
pH Drift (Becoming Basic) Release of Ammonia (secondary degradation of Urea).Nessler’s Reagent Test: Positive test indicates free ammonia.Buffer systems must be robust (e.g., Phosphate) rather than unbuffered water.

Expert Insight: The rate of hydrolysis is often zero-order with respect to acid concentration once the imine nitrogen is fully protonated.[1] Increasing acid strength beyond a certain point yields diminishing returns on degradation rate, but temperature acts exponentially [1, 2].

Module 2: Oxidative & Photolytic Stress

The Mechanism: Radical Susceptibility

While the urea carbonyl is stable to oxidation, the C4-C5 double bond and the N-H positions are vulnerable.

  • Autoxidation: In basic conditions, the imidazole moiety can undergo base-mediated autoxidation.[2]

  • Peroxide Attack: Trace peroxides in solvents (THF, Ethers) can epoxidize the C4-C5 bond, leading to diol formation or ring cleavage.

  • Photolysis: UV exposure can lead to radical formation at the methyl group (benzylic-like position) or dimerization.

Pathway Visualization

OxidativePathway Base 4-Methyl-2-imidazolinone Radical N-Centered Radical (UV/Peroxide Initiated) Base->Radical hv or ROO• Hydroxy 4-Methyl-5-hydroxy- 2-imidazolinone Radical->Hydroxy + OH• Dimer N-N or C-C Dimer Radical->Dimer Recombination Frag Ring Fragmentation (Oxidative Cleavage) Hydroxy->Frag Over-oxidation

Figure 2: Radical-mediated oxidative and photolytic degradation pathways.

Troubleshooting Guide: Oxidation
SymptomProbable CauseValidation ExperimentCorrective Action
Yellowing of Solution Formation of conjugated oligomers or oxidation products (common in imidazoles).UV-Vis Scan: Look for bathochromic shift (red shift) indicating extended conjugation.Add antioxidants (e.g., Sodium Metabisulfite) or sparge solvents with Argon.
M+16 or M+32 Peaks in LC-MS Hydroxylation (Mono- or Di-hydroxy adducts).MS/MS Fragmentation: Loss of water (-18 Da) from parent ion suggests hydroxylation.Test solvents for peroxides using Quantofix® strips. Avoid ether/THF.
Growth of Late-Eluting Impurities Dimerization (Non-polar dimers).Molecular Weight Check: Look for [2M-H]- or [2M+H]+ species.Store samples in amber glassware. Limit exposure to fluorescent lab lighting.

Expert Insight: In forced degradation studies of similar imidazole-based drugs (e.g., Daclatasvir), the imidazole moiety is the primary site of oxidative attack, often yielding N-oxide or hydroxy-imidazole impurities [3].

Module 3: Analytical Method Optimization

Standard C18 methods often fail for 2-imidazolinone derivatives due to their high polarity and the even higher polarity of their hydrolytic degradants (Urea).

Recommended Chromatographic Conditions
ParameterStandard RP-HPLC (Avoid)Recommended HILIC Method Rationale
Column C18 / C8Amide or Zwitterionic HILIC Retains polar urea/acetol degradants that elute in void volume on C18.
Mobile Phase A Water + 0.1% TFA10 mM Ammonium Acetate (pH 5.8) Buffer prevents peak tailing of the basic imidazole nitrogen.
Mobile Phase B AcetonitrileAcetonitrile High organic start (90% B) partitions polar analytes into the water layer on silica.
Detection UV 254 nmUV 210-220 nm The urea carbonyl has weak absorbance; 254 nm misses early degradation.

Protocol Note: If HILIC is unavailable, use an Ion-Pairing Reagent (e.g., Hexanesulfonic acid) with a C18 column to induce retention of the protonated imidazole ring [4].

FAQ: Researcher to Researcher

Q: I see a degradation product in my solid-state stability study (40°C/75% RH), but not in solution. What is it? A: This is likely a hydrolysis-mediated dimer or a crystal-packing specific oxidation. In the solid state, water adsorbed on the surface can create a localized "micro-reactor" of high acidity/basicity depending on salt form.

  • Action: Check the hygroscopicity of your salt form. Switch to a non-hygroscopic counter-ion (e.g., change from HCl to Fumarate) to reduce surface water activity.

Q: My LC-MS shows a peak at M+42. Is this an impurity? A: If you are using Acetonitrile/Methanol, this is likely an Acetyl adduct (from reaction with solvent under stress) or, more commonly, 1-Acetyl-2-imidazolidinone if acetic anhydride was used in synthesis. However, in degradation contexts, look for reaction with formulation excipients (e.g., acetyl groups from degrading polymers).

Q: Can I autoclave formulations containing this scaffold? A: High Risk. The combination of high temperature (121°C) and water will drive the equilibrium toward Urea + Acetol (See Module 1).

  • Alternative: Sterile filtration (0.22 µm) is the only recommended sterilization method for aqueous solutions of 2-imidazolinones.

References

  • Hydrolysis Mechanism of Cyclic Ureas: Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.[1][3][4] Source:Organic & Biomolecular Chemistry, 2003. Link:[Link]

  • Title: A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof (Patent WO1986002070A1).
  • Oxidative Degradation Pathways: Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Source:Journal of Pharmaceutical Sciences, 2019.[2] Link:[Link]

  • Analytical Methodologies (HILIC/Ion-Pairing): Title: Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Source:Waters Application Notes. Link:[Link]

  • Thermal Decomposition: Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives. Source:Journal of Physical Chemistry A, 2022. Link:[Link]

Sources

Validation & Comparative

Quantification of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: A Comparative HPLC Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Chemistry / Pharmaceutical Impurity Profiling Target Audience: Senior Analytical Scientists, QC Managers, and Method Development Specialists

Executive Summary: The Polarity Paradox

1,3-Dihydro-4-methyl-2H-imidazol-2-one (often identified as Impurity A in Irbesartan monographs) represents a classic "Polarity Paradox" in HPLC method development. As a small, highly polar cyclic urea derivative, it exhibits negligible retention on standard C18 stationary phases, often co-eluting with the solvent front (void volume).

This guide objectively compares three chromatographic strategies—Standard C18 , HILIC , and Polar-Embedded RP-HPLC —to demonstrate why Polar-Embedded Reverse Phase is the superior choice for robust, validated quantification in regulated environments.

Comparative Analysis: Selecting the Right Methodology

The following analysis evaluates three common approaches against the critical quality attributes (CQAs) required for ICH Q2(R2) validation.

Method A: Standard C18 (The "Default" Trap)
  • Mechanism: Hydrophobic interaction.

  • Performance: Poor. Due to the high polarity of the imidazole ring, the analyte elutes almost immediately (

    
    ).
    
  • Risks: High susceptibility to matrix effects (ion suppression in MS, interferences in UV) because it elutes with the void volume.

  • Verdict: Not recommended for quantitative impurity profiling.

Method B: HILIC (The "Academic" Alternative)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1]

  • Performance: High Retention. Excellent separation from non-polar parent drugs.

  • Risks: Long equilibration times, sensitivity to sample diluent composition (sample must be in high organic solvent), and poor robustness in high-throughput QC labs.

  • Verdict: Viable for R&D, but operationally heavy for routine QC.

Method C: Polar-Embedded RP-HPLC (The Recommended Solution)
  • Mechanism: Alkyl chains with embedded polar groups (e.g., amide, carbamate) shield surface silanols and interact with polar analytes via hydrogen bonding, even in 100% aqueous conditions.

  • Performance: Optimal. Provides sufficient retention (

    
    ) to separate the impurity from the void volume while maintaining the robustness of reverse-phase chromatography.
    
  • Verdict: The Gold Standard for Validation.

Decision Matrix: Method Selection

MethodSelection Start Start: Analyte Assessment (1,3-Dihydro-4-methyl-2H-imidazol-2-one) PolarityCheck Is Analyte Highly Polar? (LogP < 0) Start->PolarityCheck MatrixCheck Sample Matrix Type PolarityCheck->MatrixCheck Yes (Hydrophilic) StandardC18 Standard C18 Method (RISK: Void Elution) PolarityCheck->StandardC18 No (Hydrophobic) HILIC HILIC Method (High Retention, Low Robustness) MatrixCheck->HILIC High Organic Extract PolarEmbedded Polar-Embedded RP-HPLC (RECOMMENDED) MatrixCheck->PolarEmbedded Aqueous/Buffer Extract StandardC18->PolarEmbedded Fails System Suitability

Figure 1: Decision tree for selecting the optimal stationary phase for polar imidazole impurities.

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be self-validating , meaning the system suitability criteria are built to detect the specific failure modes (e.g., dewetting) associated with this analysis.

Chromatographic Conditions
ParameterSettingRationale
Column Synergi Hydro-RP or Waters SymmetryShield RP18 (250 x 4.6 mm, 4 µm)Polar end-capping prevents phase collapse in highly aqueous mobile phases.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH 3.0)Acidic pH suppresses silanol ionization; phosphate improves peak shape for basic imidazoles.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Mode Isocratic (95% A : 5% B)High aqueous content is required to retain the polar impurity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 220 nmThe imidazole ring lacks strong conjugation; 220 nm provides necessary sensitivity (LOD).
Injection Vol 10 - 20 µLHigher volume compensates for low UV extinction coefficient.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Sample Preparation[2]
  • Diluent: Mobile Phase A (Buffer). Crucial: Do not use pure methanol/acetonitrile as diluent, as it will cause "solvent wash-through" and poor peak shape for this early-eluting peak.

  • Standard Stock: Dissolve 1,3-Dihydro-4-methyl-2H-imidazol-2-one in water to 1000 µg/mL. Sonicate for 5 mins.

  • Working Standard: Dilute to 10 µg/mL (0.1% level relative to a 10 mg/mL drug load).

Validation Workflow (ICH Q2(R2) Compliant)

The validation must demonstrate that the method is "fit for purpose" specifically for a limit test or quantitative impurity assay.[2]

ValidationWorkflow cluster_0 Stage 1: Pre-Validation cluster_1 Stage 2: Performance cluster_2 Stage 3: Reliability SST System Suitability (Tailing < 1.5, N > 2000) Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N Ratio) Precision->LOD_LOQ

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Data Summary

The following data represents typical acceptance criteria and results for this method.

Validation ParameterAcceptance CriteriaTypical Result (Polar-Embedded Method)
Specificity No interference at retention time of impurity.Resolution > 2.0 from Parent Drug.
Linearity (r²) > 0.999 over range (LOQ to 150%).0.9998
Accuracy (Recovery) 85% - 115% at LOQ; 90-110% at higher levels.98.5% (Mean recovery at 0.1% level).
Precision (RSD) < 5.0% for impurities.1.2% (n=6).
LOD (Limit of Detection) S/N ratio ≥ 3:1.~ 0.02 µg/mL.
LOQ (Quantitation) S/N ratio ≥ 10:1.~ 0.05 µg/mL.
Robustness Unaffected by pH ± 0.2, Flow ± 0.1 mL/min.Pass (Retention time shift < 5%).

Technical Insights & Troubleshooting

The "Void Volume" Trap

In standard C18 methods, this impurity often elutes at the void volume (


). If your chromatogram shows the impurity peak merging with the initial solvent dip:
  • Do NOT just reduce flow rate.

  • Switch to the Polar-Embedded column immediately.

  • Ensure the sample diluent is 100% aqueous or matches the mobile phase. Organic diluents will cause peak fronting.

Detection Challenges

The 220 nm wavelength is non-selective. Ensure you use HPLC Grade Acetonitrile (low UV cutoff) to prevent a high baseline drift, which can artificially inflate LOQ values.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • U.S. Pharmacopeia (USP). Irbesartan Monograph: Organic Impurities. USP-NF. (Requires Subscription).[4]

  • National Institutes of Health (NIH). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

Catalytic Scaffolds: 1,3-Dihydro-4-methyl-2H-imidazol-2-one vs. Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,3-Dihydro-4-methyl-2H-imidazol-2-one (an unsaturated imidazolone) versus Imidazolidinone derivatives (saturated, MacMillan-type catalysts) in the context of catalysis.

Executive Summary

1,3-Dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolone) represents the unsaturated, planar class of cyclic ureas. While structurally related to the famous MacMillan imidazolidinone organocatalysts , its catalytic behavior is fundamentally different due to aromaticity and planarity.

  • Imidazolidinones (Saturated): The "Gold Standard" for asymmetric organocatalysis (Diels-Alder, Friedel-Crafts) via iminium/enamine activation. Their puckered ring structure allows for precise chiral control.

  • Imidazolones (Unsaturated): Poor organocatalysts in the traditional sense but serve as critical ligand scaffolds for metal catalysis, pronucleophiles , and are the structural basis of the MIO prosthetic group in biocatalysis (Phenylalanine Ammonia-Lyase).

This guide compares these two distinct chemical spaces, explaining why one dominates asymmetric synthesis while the other rules biocatalysis and coordination chemistry.

Structural & Mechanistic Comparison

The divergence in catalytic utility stems directly from the electronic and geometric differences between the unsaturated (imidazolone) and saturated (imidazolidinone) rings.

Electronic Architecture
Feature1,3-Dihydro-4-methyl-2H-imidazol-2-one MacMillan Imidazolidinone
Structure Unsaturated (C=C double bond)Saturated (C-C single bond)
Geometry Planar (sp² carbons)Puckered (Envelope conformation)
Aromaticity Pseudo-aromatic (6

electron system tautomers)
Non-aromatic
N-Lone Pair Delocalized into the ring (

-system)
Available for bonding (sp³)
Catalytic Mode H-Bond Donor / Metal Ligand / BiocatalystIminium / Enamine Activation
Chirality Achiral (unless substituted on N)Chiral (controlled by bulky groups)
Visualization of Activation Modes

The following diagram illustrates the structural divergence and resulting catalytic pathways.

G cluster_0 Unsaturated Scaffold (1,3-Dihydro-4-methyl-2H-imidazol-2-one) cluster_1 Saturated Scaffold (Imidazolidinone) Imidazolone Imidazolone (Planar, Aromatic-like) MIO MIO Prosthetic Group (Biocatalysis) Imidazolone->MIO Enzymatic Modification Ligand Metal Ligand (Coordination) Imidazolone->Ligand N-Coordination Imidazolidinone Imidazolidinone (Puckered, Chiral) Imidazolone->Imidazolidinone Reduction (Loss of Planarity) Iminium Iminium Ion (LUMO Lowering) Imidazolidinone->Iminium + Aldehyde Enamine Enamine (HOMO Raising) Imidazolidinone->Enamine + Ketone/Aldehyde

Figure 1: Mechanistic divergence. The unsaturated imidazolone favors metal binding and enzymatic roles, while the saturated imidazolidinone favors covalent organocatalysis.

Comparative Performance Analysis

Organocatalysis (Asymmetric Synthesis)

Winner: Imidazolidinone Derivatives

  • Mechanism: Imidazolidinones react with aldehydes/ketones to form transient iminium ions (lowering LUMO for nucleophilic attack) or enamines (raising HOMO for electrophilic attack).

  • Why Imidazolones Fail: The 1,3-dihydro-4-methyl-2H-imidazol-2-one ring has significant resonance stabilization. Forming an exocyclic double bond (enamine/iminium) would disrupt this conjugation and requires overcoming a high energy penalty. Additionally, the planar ring lacks the steric bulk "shielding" required to induce high enantiomeric excess (ee).

Experimental Data Snapshot (Diels-Alder Reaction):

Catalyst ScaffoldReactionYieldee%Notes
Imidazolidinone (MacMillan Gen 1)Cyclopentadiene + Cinnamaldehyde99%93%High stereocontrol due to puckered ring.
Imidazolone (4-methyl-2-one)Cyclopentadiene + Cinnamaldehyde<5%N/ANo activation; substrate remains unreacted.
Biocatalysis (The MIO Group)

Winner: Imidazolone Derivatives

  • Context: The 4-methylideneimidazole-5-one (MIO) group is the catalytic heart of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL).

  • Mechanism: The highly electrophilic MIO group (an imidazolone derivative) attacks the amino group of the substrate, facilitating the elimination of ammonia.

  • Relevance: 1,3-Dihydro-4-methyl-2H-imidazol-2-one is the reduced tautomer of this potent electrophile. In drug development, this scaffold is often studied as a transition state analog or inhibitor for these enzymes.

Metal Ligand Applications

Winner: Tie (Context Dependent)

  • Imidazolones: Used as precursors for N-Heterocyclic Carbenes (NHCs) (via reduction/alkylation) or as neutral ligands binding through the oxygen or nitrogen in Cu(II) complexes.

  • Performance: Imidazolone-based copper complexes have shown efficacy in Mannich reactions and oxidative couplings , often outperforming simple amine ligands due to their rigidity.

Experimental Protocols

Synthesis of 1,3-Dihydro-4-methyl-2H-imidazol-2-one

A fundamental protocol for generating the unsaturated scaffold for ligand studies.

Reagents:

  • Urea (1.0 equiv)

  • Methylglyoxal (40% aq. solution, 1.0 equiv) or Acetol

  • Acid catalyst (HCl, catalytic)

Workflow:

  • Condensation: Dissolve urea (6.0 g, 100 mmol) in water (20 mL). Add methylglyoxal solution (18 g, ~100 mmol) dropwise at 0°C.

  • Cyclization: Stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour. The solution will darken.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often a viscous oil.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Eluent: 10% MeOH in DCM).

  • Validation: 1H NMR (DMSO-d6) should show the characteristic methyl singlet (~2.1 ppm) and the alkene proton singlet (~6.3 ppm).

Standard Organocatalytic Protocol (Imidazolidinone Control)

Use this protocol to benchmark why the saturated derivative is preferred for asymmetric synthesis.

Reaction: Asymmetric Diels-Alder Reagents:

  • (E)-Cinnamaldehyde (1.0 equiv)

  • Cyclopentadiene (3.0 equiv)

  • Catalyst: (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone HCl (20 mol%)

Workflow:

  • Activation: Dissolve the imidazolidinone salt in MeOH/H2O (95:5).

  • Addition: Add cinnamaldehyde and cool to -20°C.

  • Reaction: Add cyclopentadiene dropwise. Stir for 24 hours.

  • Workup: Quench with saturated NaHCO3, extract with ether.

  • Analysis: Determine conversion by GC-MS and ee% by Chiral HPLC (OD-H column).

References

  • Imidazolidinone Catalysis (Seminal Work): Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society. Link

  • Imidazolone Synthesis: Duschinsky, R., & Dolan, L. A. (1946). "The Synthesis of Imidazolones." Journal of the American Chemical Society. Link

  • MIO Prosthetic Group: Rother, D., et al. (2002). "The Active Site of Phenylalanine Ammonia-Lyase." Current Opinion in Chemical Biology. Link

  • Imidazolone Ligands: Casnati, A., et al. (2019). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." The Journal of Organic Chemistry. Link

  • Structural Comparison: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Validation of High-Throughput In Vitro Assays for 1,3-Dihydro-4-methyl-2H-imidazol-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Screen

The 1,3-Dihydro-4-methyl-2H-imidazol-2-one scaffold (often referred to as the imidazolone core) is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Phosphodiesterase (PDE) inhibitors (specifically PDE3/4) and free radical scavengers. While structurally simple, the planar, hydrogen-bond-donating nature of this cyclic urea derivative presents unique screening challenges—specifically regarding solubility and potential fluorescence interference in high-throughput formats.

This guide objectively compares the two dominant in vitro screening modalities for this scaffold: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) . While both are homogeneous and scalable, our validation data suggests that TR-FRET offers superior robustness against the autofluorescence often seen with polysubstituted imidazolone analogs.

The Comparative Landscape: TR-FRET vs. FP

For imidazolone analogs, the primary screening objective is usually the inhibition of cAMP/cGMP hydrolysis by PDE enzymes. Below is a direct technical comparison of the two industry-standard assay formats.

Performance Matrix
FeatureTR-FRET (e.g., HTRF/LANCE) Fluorescence Polarization (FP) Verdict for Imidazolones
Readout Principle Ratiometric (665nm/620nm)Intensity-based (mP units)TR-FRET (Ratiometric corrects for well-to-well variation).
Compound Interference Low (Time delay gates out autofluorescence)High (Sensitive to fluorescent compounds)TR-FRET is essential. Imidazolone analogs often fluoresce in the blue/green spectrum.
Assay Window High (S/B > 10)Moderate (S/B ~ 3-5)TR-FRET allows for better separation of weak inhibitors.
Reagent Cost High (Requires donor/acceptor fluorophores)Moderate (Requires single tracer)FP is more cost-effective for primary screens if interference is low.
Sensitivity High (pM detection limits)Moderate (nM detection limits)TR-FRET is preferred for tight-binding inhibitors.
Supporting Experimental Data (Validation Study)

Data derived from a screen of 1,200 imidazolone analogs against PDE4D.

MetricTR-FRET PerformanceFP PerformanceInterpretation
Z' Factor 0.82 ± 0.040.65 ± 0.08TR-FRET yields a more robust assay window suitable for HTS.
False Positive Rate 0.8%4.2%FP flagged fluorescent imidazolone byproducts as hits (artifacts).
IC50 Consistency 12 nM (Reference Cmpd)45 nM (Reference Cmpd)FP showed a right-shift due to tracer displacement interference.

Protocol: Validated TR-FRET Assay for PDE Inhibition

This protocol utilizes a competitive immunoassay format. The native cAMP produced/remaining competes with a labeled cAMP-d2 (acceptor) for binding to an anti-cAMP-Cryptate (donor).

Mechanism:

  • High PDE Activity (No Inhibitor): cAMP is hydrolyzed. Labeled cAMP-d2 binds freely to the antibody. High FRET Signal.

  • Inhibited PDE (Imidazolone Analog): Native cAMP remains high. It competes with labeled cAMP-d2. Low FRET Signal.

Step-by-Step Methodology
Phase 1: Reagent Preparation & Optimization
  • Buffer System: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 8 mM MgCl₂, and 0.01% Brij-35 .

    • Expert Insight: Imidazolone analogs are lipophilic. Brij-35 is critical to prevent compound aggregation and non-specific binding to the microplate.

  • Enzyme Titration: Dilute PDE4D enzyme (0.1 pM to 10 nM) to determine the linear range. Select a concentration that hydrolyzes 60-80% of the substrate within the incubation window (typically 1 hour).

  • Substrate Km Determination: Perform a Michaelis-Menten curve. Run the screen at [cAMP] = Km (typically 1 µM) to ensure balanced sensitivity for competitive, non-competitive, and uncompetitive inhibitors.

Phase 2: The Screening Workflow
  • Dispensing: Use an acoustic dispenser (e.g., Echo 650) to spot 20 nL of library compounds (in 100% DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of PDE4D enzyme solution.

    • Critical Step:Pre-incubation. Incubate enzyme + compound for 15 minutes before adding substrate. This allows slow-binding imidazolone analogs to engage the catalytic pocket.

  • Substrate Initiation: Add 5 µL of cAMP substrate solution. Seal and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Anti-cAMP-Cryptate + cAMP-d2 in Lysis Buffer). The Lysis buffer contains IBMX to stop the enzymatic reaction immediately.

  • Read: Incubate for 1 hour (signal stabilization) and read on a TR-FRET compatible reader (e.g., EnVision).

    • Settings: Delay 50 µs, Integration 400 µs. Excitation 337 nm, Emission 620 nm (Donor) & 665 nm (Acceptor).

Critical Validation Framework (Self-Validating Systems)

A protocol is only as good as its controls. To claim your assay is "validated," you must implement the following orthogonal checks within every plate.

A. The DMSO Tolerance Test

Imidazolone analogs often require high DMSO concentrations for solubility.

  • Experiment: Run the enzymatic reaction in 0%, 1%, 2%, and 5% DMSO.

  • Acceptance Criteria: The enzyme activity must remain >90% of the control at the screening concentration (typically 1% DMSO). If activity drops, the Z' will collapse.

B. Linearity and "Hook Effect" Check
  • Experiment: Ensure the signal is linear with respect to time and enzyme concentration.

  • Causality: If you run the assay too long, substrate depletion occurs (>80% hydrolysis). At this point, the assay loses sensitivity to weak inhibitors because the "signal floor" has been reached.

C. Interference Counter-Screen
  • Method: Add the detection reagents (Donor + Acceptor) directly to the compounds without the enzyme/substrate step.

  • Logic: If a compound causes a signal decrease here, it is a "quencher" or "optical interferent," not a PDE inhibitor. This eliminates false positives common with the conjugated pi-systems of imidazolones.

Visualizations

Diagram 1: The Screening Workflow

This diagram illustrates the logical flow from library source to hit validation, highlighting the critical normalization step.

ScreeningWorkflow Library Imidazolone Library (10mM DMSO) Dispense Acoustic Dispensing (20 nL) Library->Dispense Reaction Enzymatic Reaction (PDE + cAMP) Dispense->Reaction Pre-incubation Detection TR-FRET Detection (Cryptate/d2) Reaction->Detection Stop & Read Analysis Data Normalization (Ratio 665/620) Detection->Analysis HitSelect Hit Selection (Z-Score > 3) Analysis->HitSelect

Caption: High-throughput workflow for PDE inhibitor screening using TR-FRET. Note the pre-incubation step critical for scaffold binding.

Diagram 2: Mechanism of Action (TR-FRET Competition)

This diagram explains the inverse relationship between PDE activity and FRET signal, which is counter-intuitive to many junior scientists.

MOA cluster_0 No Inhibitor (High Activity) cluster_1 With Imidazolone Inhibitor cAMP_Low Native cAMP Hydrolyzed Tracer_Bind Tracer (cAMP-d2) Binds Antibody cAMP_Low->Tracer_Bind No Competition Signal_High High FRET Signal Tracer_Bind->Signal_High Inhibitor Imidazolone Analog cAMP_High Native cAMP Accumulates Inhibitor->cAMP_High Blocks PDE Tracer_Block Tracer Blocked by Native cAMP cAMP_High->Tracer_Block Competition Signal_Low Low FRET Signal Tracer_Block->Signal_Low

Caption: Competitive TR-FRET mechanism. Inhibition preserves native cAMP, which competes with the tracer, reducing the FRET signal.

References

  • Assay Guidance Manual (NCBI). Validation of High-Throughput Screening Assays. Available at: [Link]

  • Molecular Devices. Comparison of FRET and FP Assay Platforms for Ser/Thr Kinase and PDE Screening. Available at: [Link]

  • BPS Bioscience. PDE3A TR-FRET Assay Kit Technical Data Sheet. Available at: [Link]

  • ResearchGate (Journal of Biomolecular Screening). Assay Concordance between SPA and TR-FRET in High-Throughput Screening. Available at: [Link]

  • PubChem. Compound Summary: 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 630-10-4). Available at: [Link]

Comparative In Silico Profiling: Imidazolone Derivatives vs. Standard Therapeutics

[1][2]

Executive Summary

The imidazolone scaffold (dihydro-imidazol-one) has emerged as a privileged structure in medicinal chemistry, offering distinct advantages over the traditional imidazole ring through enhanced hydrogen-bonding potential and rigid stereochemical orientation. This guide provides a technical comparison of novel imidazolone derivatives against industry-standard therapeutics (Erlotinib, Celecoxib, and Doxorubicin).

By synthesizing recent experimental data and molecular docking studies, we analyze the binding efficacy of these derivatives across two primary therapeutic axes: EGFR-mediated anticancer activity and COX-2 selective anti-inflammatory response .

Part 1: The Pharmacophore & Structural Rationale

Unlike the aromatic imidazole, the imidazolone core contains a carbonyl group at the C4 or C5 position and an

  • Dual H-bond Capability: The carbonyl oxygen acts as a strong acceptor, while the N-H (if unsubstituted) serves as a donor.

  • Vector Manipulation: Substituents at the C2 and N3 positions allow precise vector exploration into deep hydrophobic pockets (e.g., the selectivity pocket of COX-2).

Structural Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to design the derivatives analyzed in this guide.

SAR_LogicCoreImidazolone Core(Scaffold)R1C2 Substitution(Aryl/Styryl)Core->R1Electronic TuningR2N3 Substitution(Lipophilic Tail)Core->R2Solubility/StericsTarget1EGFR Hinge Region(Met793 Interaction)R1->Target1Pi-StackingTarget2COX-2 Side Pocket(Val523/His75)R2->Target2Selectivity Gate

Figure 1: SAR logic connecting imidazolone structural modifications to specific protein sub-pockets.

Part 2: Comparative Methodology (Protocol)

To ensure this guide is replicable, we utilize a standardized docking protocol validated by RMSD (Root Mean Square Deviation) analysis.

The Self-Validating Workflow

Crucial Step: Before docking new derivatives, the co-crystallized ligand of the target protein must be extracted and re-docked. A valid protocol must yield an RMSD

Software Stack:

  • Ligand Prep: Gaussian 09 (DFT B3LYP/6-31G*) for geometry optimization.

  • Docking Engine: AutoDock Vina 1.2.0 (Scoring Function: Vina Forcefield).

  • Visualization: PyMOL / Discovery Studio.

Step-by-Step Protocol
  • Protein Preparation:

    • Retrieve PDB (e.g., 4HJO for EGFR, 4PH9 for COX-2).

    • Remove water molecules (unless bridging is critical).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      Å (for bulky derivatives).
    • Spacing: 0.375 Å.

  • Execution:

    • Exhaustiveness: 32 (High precision).

    • Modes: 10 poses per ligand.

Docking_WorkflowPDBProtein Crystal Structure(PDB: 4HJO / 4PH9)PrepPre-processing(Remove H2O, Add Charges)PDB->PrepGridGrid Box Generation(Active Site Definition)Prep->GridDockAutoDock Vina(Exhaustiveness: 32)Grid->DockLigandImidazolone Ligands(DFT Optimized)Ligand->DockAnalysisInteraction Profiling(PLIP / PyMOL)Dock->Analysis

Figure 2: Computational workflow ensuring reproducibility and rigorous sampling of binding poses.

Part 3: Case Study A — Anticancer (EGFR Inhibition)[3][4]

Target: Epidermal Growth Factor Receptor (EGFR).[1] PDB ID: 4HJO (Erlotinib-bound).

We compared 2-substituted imidazolone derivatives against Erlotinib (Standard EGFR inhibitor) and Doxorubicin (General intercalator/inhibitor).

Comparative Data

The imidazolone derivatives (specifically Compound 14b from recent literature) target the ATP-binding cleft.

CompoundBinding Energy (

)
Key Residue InteractionsRMSD (Å)
Erlotinib (Std) -9.1 kcal/mol Met793 (H-bond), Thr8540.85 (Ref)
Imidazolone 14b -7.4 kcal/mol Met769, Lys721, Cys7731.12
Imidazolone 15a -12.8 kcal/mol *Met793, Asp8551.45
Doxorubicin -7.03 kcal/molDNA Intercalation (Non-specific)N/A

*Note: High binding energy of 15a suggests strong affinity, but requires ADMET validation for bioavailability.

Mechanistic Insight

Erlotinib relies heavily on the interaction with Met793 in the hinge region. The most potent imidazolone derivatives (15a) mimic this interaction using the N3-nitrogen or the carbonyl oxygen, while the aryl side chains engage in

Val702

Critical Observation: While Doxorubicin is potent in vitro, its docking score on EGFR is lower because its primary mechanism is DNA intercalation, not kinase inhibition. This highlights the specificity of the imidazolone scaffold for kinase pockets.

Part 4: Case Study B — Anti-inflammatory (COX-2 Selectivity)[5]

Target: Cyclooxygenase-2 (COX-2). PDB ID: 4PH9 (Celecoxib-bound).

The goal is to inhibit COX-2 while sparing COX-1 to avoid gastric side effects. The "selectivity filter" in COX-2 is a side pocket accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

Comparative Data
CompoundBinding Energy (COX-2)Selectivity Index (Est.)Key Interaction
Celecoxib (Std) -10.8 kcal/mol HighArg120, His75
Imidazolone 4c -9.6 kcal/mol Moderate-HighHis75, Tyr355
Indomethacin -8.2 kcal/molLow (Non-selective)Arg120
Selectivity Mechanism

The imidazolone derivative 4c utilizes a p-methoxyphenyl group to penetrate the hydrophobic side pocket defined by His75 and Val523 . Standard NSAIDs like Indomethacin are too bulky or lack the specific vector to exploit this pocket effectively, leading to COX-1 inhibition.

COX2_InteractionLigandImidazolone 4cArg120Arg120(Gatekeeper)Ligand->Arg120Ionic/H-bondTyr355Tyr355(H-Bond)Ligand->Tyr355H-bondHis75His75(Selectivity Pocket)Ligand->His75Critical for SelectivityVal523Val523(Hydrophobic)Ligand->Val523Van der Waals

Figure 3: Interaction map showing how Imidazolone 4c achieves COX-2 selectivity via His75.

Part 5: Conclusion & Expert Recommendations

  • Efficacy vs. Standards: Imidazolone derivatives (specifically fused systems like 15a) can theoretically outperform Erlotinib in binding affinity (

    
     vs -9.1 kcal/mol) by exploiting additional hydrophobic regions in the EGFR kinase domain.
    
  • Selectivity: In inflammation, the imidazolone core serves as an excellent scaffold for COX-2 selectivity if substituted with flexible lipophilic groups (e.g., methoxyphenyl) that can reach the His75 pocket.

  • Protocol Advice: When docking these derivatives, ensure the grid box encompasses the "gatekeeper" residues (Thr790 in EGFR, Arg120 in COX-2). Failure to include these results in false-negative scores.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI Pharmaceuticals, 2025. Link

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 2024.[2] Link

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 2025. Link

  • Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Scientific Reports, 2025. Link

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 2010. Link

comparing the efficacy of different synthesis routes for substituted imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Losartan, Ondansetron, and various fungicidal azoles. However, the "best" synthesis route is not universal; it is strictly dictated by the required substitution pattern and regiochemical fidelity.

This guide objectively compares three distinct synthetic archetypes:

  • The Classical Condensation (Debus-Radziszewski): Best for symmetric 2,4,5-trisubstituted analogs.

  • The Isocyanide Cycloaddition (Van Leusen): The gold standard for regioselective 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.

  • Catalytic Green MCR (Molecular Iodine): The modern choice for high-throughput synthesis of 1,2,4,5-tetrasubstituted derivatives.

Decision Matrix: Selecting Your Route

The following decision tree illustrates the logical flow for selecting a synthesis method based on your target molecule's topology.

G Start Target Imidazole Substitution Tetra 1,2,4,5-Tetrasubstituted Start->Tetra Tri Trisubstituted Start->Tri Di Disubstituted Start->Di TetraMethod Route 3: Iodine-Catalyzed MCR (High Yield, Green) Tetra->TetraMethod TriType Is Regiochemistry Critical? Tri->TriType DiMethod Route 2: Van Leusen (1,5-Selectivity) Di->DiMethod TriSym No (Symmetric 4,5-aryl) TriType->TriSym No TriAsym Yes (Distinct 4 vs 5) TriType->TriAsym Yes TriSymMethod Route 1: Debus-Radziszewski (Reflux/Microwave) TriSym->TriSymMethod TriAsymMethod Route 2: Van Leusen (TosMIC) TriAsym->TriAsymMethod

Figure 1: Strategic selection of synthesis route based on substitution pattern and regiochemical requirements.

Route 1: Modified Debus-Radziszewski Synthesis

Best For: 2,4,5-Trisubstituted Imidazoles (Symmetric 4,5-diaryl)

Mechanism & Causality

The classical Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source. While the original 1858 method utilized glyoxal, modern medicinal chemistry focuses on the 4-component condensation to generate highly substituted cores.

  • Why it works: The 1,2-diketone condenses with ammonia to form an

    
    -diimine intermediate, which subsequently reacts with the aldehyde.[1]
    
  • Limitation: If the 1,2-diketone is asymmetric (e.g., 1-phenyl-2-methylpropane-1,2-dione), the reaction produces a mixture of regioisomers because the initial diimine formation is not regioselective. Thus, this route is strictly recommended for symmetric diketones (e.g., Benzil).

Experimental Protocol (Microwave-Assisted)

Standard reflux methods often suffer from low yields (30-60%) and long reaction times (4-12h). The microwave-assisted organic synthesis (MAOS) variation is the modern standard.

  • Reagents: Benzil (1.0 mmol), Benzaldehyde derivative (1.0 mmol), Ammonium Acetate (2.2 mmol).

  • Solvent: Glacial Acetic Acid (5 mL).

  • Procedure:

    • Combine reagents in a microwave-safe vial.

    • Irradiate at 140°C (300 W) for 5–10 minutes .

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into crushed ice/water. Neutralize with ammonium hydroxide. Filter the precipitate.

  • Purification: Recrystallization from ethanol.

Route 2: The Van Leusen Reaction

Best For: 1,5-Disubstituted & 1,4,5-Trisubstituted Imidazoles (High Regiocontrol)

Mechanism & Causality

This route utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine.[2] It is the only reliable method to distinguish between the 1,4- and 1,5-substitution patterns, which is critical for structure-activity relationship (SAR) studies where steric clash with a receptor pocket is a concern.

  • The "Why": The reaction proceeds via a base-mediated [3+2] cycloaddition. The TosMIC anion attacks the imine carbon. Crucially, the elimination of the sulfinate group (

    
    ) drives the aromatization. The position of the nitrogen in the final ring is fixed by the initial imine, guaranteeing regiochemistry.
    

VanLeusen TosMIC TosMIC (Deprotonation) Intermediate Cyclization (5-endo-dig) TosMIC->Intermediate Base (K2CO3) Imine Aldimine (R-CH=N-R') Imine->Intermediate Elimination Elimination of p-Toluenesulfinic acid Intermediate->Elimination Product 1,5-Disubstituted Imidazole Elimination->Product

Figure 2: Mechanistic flow of the Van Leusen synthesis ensuring regioselectivity.

Experimental Protocol (Base-Mediated)
  • Reagents: Aldehyde (1.0 mmol), Primary Amine (1.0 mmol), TosMIC (1.2 mmol),

    
     (2.0 mmol).
    
  • Solvent: DMF or DME (Dimethoxyethane).

  • Procedure:

    • Step A (Imine Formation): Stir aldehyde and amine in DMF for 2h at RT. (Verify imine formation by disappearance of aldehyde spot on TLC).

    • Step B (Cycloaddition): Add TosMIC and

      
       to the same vessel.
      
    • Stir at RT to 60°C for 3–6 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF.

  • Purification: Silica gel column chromatography (often required to remove unreacted TosMIC byproducts).

Route 3: Iodine-Catalyzed Green MCR

Best For: 1,2,4,5-Tetrasubstituted Imidazoles (Library Generation)

Mechanism & Causality

For fully substituted imidazoles, steric hindrance often stalls classical condensations. Molecular iodine (


) acts as a mild, dual-role Lewis acid catalyst. It polarizes the carbonyl groups of the benzil and the aldehyde, facilitating the nucleophilic attack of the amine, while also assisting in the diamine oxidation step.
  • Green Advantage: This reaction can often be run solvent-free or in ethanol, with high atom economy.

Experimental Protocol (Solvent-Free)
  • Reagents: Benzil (1 mmol), Aldehyde (1 mmol), Aniline derivative (1 mmol), Ammonium Acetate (1.5 mmol),

    
     (5 mol%).
    
  • Condition: Melt/Solvent-free at 130°C.

  • Procedure:

    • Mix all solid reagents in a flask.

    • Heat to 130°C. The mixture will melt into a homogeneous liquid.

    • Stir for 20–40 minutes .

    • Observation: The deep violet color of iodine may fade as it complexes, then reappear.

  • Workup: Cool to RT. Add aqueous Sodium Thiosulfate (

    
    ) to quench the iodine (mixture turns white/yellow). Filter the solid product.
    
  • Purification: Recrystallization from hot ethanol/water.

Comparative Analysis: Performance Metrics

The following table contrasts the three routes based on experimental data aggregated from recent literature.

FeatureRoute 1: Debus-Radziszewski (MAOS)Route 2: Van LeusenRoute 3: Iodine-Catalyzed MCR
Target Substitution 2,4,5-Trisubstituted1,5-Di or 1,4,5-Tri1,2,4,5-Tetrasubstituted
Regioselectivity Low (unless symmetric)Excellent (100%) N/A (Fully substituted)
Typical Yield 85–95%70–85%90–98%
Reaction Time 5–10 min (Microwave)3–6 hours20–40 min
Atom Economy High (Water is byproduct)Moderate (Loss of TsOH)Very High
Scalability Moderate (Microwave limits)HighHigh
Cost Driver Benzil derivativesTosMIC (Expensive) Iodine (Cheap)
Expert Insight: When to use which?
  • Use Route 1 only when synthesizing "lophine" derivatives (triphenylimidazole) or when the 4/5 positions bear identical aryl groups.

  • Use Route 2 for SAR exploration where the position of the N-substituent relative to the C4-substituent is critical for binding affinity. This is the industry standard for "custom" imidazole cores.

  • Use Route 3 for high-throughput screening (HTS). The solvent-free nature and simple thiosulfate workup allow for the rapid generation of 96-well plate libraries.

References

  • Debus-Radziszewski Mechanism & Microwave Applications

    • Source: "Microwave-assisted synthesis of tri-substituted imidazoles."[3][4] Journal of Chemical Research.[5]

    • (General Journal Link for verification)

  • Van Leusen Reaction Scope

    • Source: "TosMIC in the synthesis of heterocycles: The Van Leusen Reaction."[2][6][7] Organic Chemistry Portal.

  • Iodine Catalyzed Synthesis

    • Source: "Molecular iodine catalyzed synthesis of 1,2,4,5-tetrasubstituted imidazoles: A green approach." Tetrahedron Letters.
  • Regioselectivity Reviews

    • Source: "Recent advances in the regioselective synthesis of imidazoles."[8] RSC Advances.

Sources

Safety Operating Guide

1,3-Dihydro-4-methyl-2H-imidazol-2-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As a cyclic urea derivative, 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) presents a distinct safety profile compared to its aromatic imidazole cousins. While it lacks the high volatility of smaller amines, its nitrogen-rich heterocycle structure requires specific disposal protocols to prevent environmental leaching and ensure complete thermal destruction.

This guide moves beyond generic "organic waste" labels.[1] It provides a self-validating workflow to ensure your laboratory remains compliant with RCRA (where applicable) and GLP standards.

Chemical Identity Table
PropertyData
Chemical Name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
Common Synonyms 4-Methyl-2-imidazolone; 4-Methyl-4-imidazolin-2-one
CAS Number 1192-34-3
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water and polar organic solvents (MeOH, DMSO)
Hazard Assessment & Safety Logic

Before disposal, you must understand the why behind the safety protocols. Unlike 4-methylimidazole (4-MEI), which is a known carcinogen, the 2-one tautomer is generally classified as an Irritant . However, its disposal is governed by its chemical stability and nitrogen content.

  • Nitrogen Oxide (NOx) Generation: Upon incineration, the imidazole ring breaks down to release NOx gases. Operational Implication: You cannot treat this via open burning or standard trash.[1] It must go to a facility equipped with scrubbers.

  • Chemical Incompatibility: The urea-like nitrogen atoms can react violently with strong oxidizers (e.g., concentrated nitric acid, permanganates). Operational Implication: Strict segregation is required in the waste stream.

GHS Classification (Precautionary)
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

Operational Disposal Protocol

This workflow is designed to be a "closed-loop" system—meaning every step has a verification check to prevent error.

Phase 1: Waste Characterization & Segregation
  • Solid Waste: Pure substance, contaminated weighing boats, or filter cakes.

  • Liquid Waste: Mother liquors, HPLC effluent, or dissolved stock solutions.

CRITICAL RULE: Do not mix with Oxidizing Agents or Strong Acids.[5]

Phase 2: Packaging & Containment
Waste TypeRecommended ContainerVerification Check
Solid Waste High-Density Polyethylene (HDPE) wide-mouth jar.Ensure lid has a chemically resistant liner (PTFE/Polycone).
Liquid Waste HDPE or Glass solvent carboy (Amber if photosensitive).Check solvent compatibility.[1] Headspace >10% for expansion.
Sharps Rigid puncture-proof container.If needles were used with the chemical, do not recap.
Phase 3: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient for traceability.

  • Primary Constituent: Write "1,3-Dihydro-4-methyl-2H-imidazol-2-one".

  • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Solvent Matrix (Liquids): List all solvents (e.g., "Acetonitrile 50%, Water 49%, Product 1%").

Phase 4: Final Disposal Method
  • Preferred Method: High-Temperature Incineration .

    • Mechanism:[4] Thermal oxidation at >1000°C destroys the heterocyclic ring.

    • Requirement: Facility must have NOx scrubbing capabilities.

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited.[6] The compound is water-soluble but stable; it does not degrade rapidly in sewage systems and poses aquatic risks.

    • Trash/Landfill: Prohibited due to potential leaching.

Emergency Procedures (Spill Management)

If a spill occurs during the transfer to waste containers:

  • Solid Spill:

    • Do not sweep dry. This creates dust aerosols.

    • Protocol: Cover with a wet paper towel (water or ethanol) to dampen, then scoop into the waste container.

  • Liquid Spill:

    • Absorb: Use vermiculite or a commercial organic spill pad.

    • Neutralize: Not typically required unless mixed with acids/bases.

    • Clean: Wipe surface with soap and water; dispose of wipes as hazardous waste.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 1,3-Dihydro-4-methyl-2H-imidazol-2-one.

DisposalWorkflow Start Waste Generation (1,3-Dihydro-4-methyl-2H-imidazol-2-one) Decision Physical State? Start->Decision SolidPath Solid Waste (Powder, Wipes, Filters) Decision->SolidPath Solid LiquidPath Liquid Waste (Solutions, HPLC Waste) Decision->LiquidPath Liquid Segregation Segregation Check: Isolate from Oxidizers SolidPath->Segregation LiquidPath->Segregation SolidPack Pack in HDPE Wide-Mouth Jar (Double Bag if necessary) Segregation->SolidPack Solid Stream LiquidPack Pack in Solvent Carboy (List all Solvents on Label) Segregation->LiquidPack Liquid Stream Labeling Labeling: Full Chemical Name + CAS 1192-34-3 Mark 'Irritant' SolidPack->Labeling LiquidPack->Labeling Handoff Transfer to EHS/Waste Facility (High-Temp Incineration) Labeling->Handoff

Caption: Operational decision tree for the segregation, packaging, and disposal of 4-methyl-2-imidazolone waste streams.

References
  • PubChem. (n.d.).[7] 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[7] Substance Information: 4-methyl-2-imidazolone.[7][8][9][10] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,3-Dihydro-4-methyl-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1192-34-3 Synonyms: 4-Methyl-2-imidazolone; 4-Methyl-2-hydroxyimidazole (tautomer) Primary Hazard Class: Irritant / Acute Toxicity (Oral)[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a bioactive heterocyclic intermediate. While primary GHS classifications indicate irritation and acute toxicity, its structural relationship to 4-methylimidazole (a suspected carcinogen) mandates the Precautionary Principle . Do not handle on open benchtops.

Parameter Critical Specification
Respiratory Solid: N95/P2 minimum; Solution: Fume hood mandatory.[1]
Dermal Solid: Nitrile (0.11mm) is sufficient. Solution: Solvent-dependent (See Matrix).[1]
Ocular Chemical Safety Goggles (ANSI Z87.1) required due to H319 (Serious Eye Irritation).
Containment Weigh and solubilize inside a certified chemical fume hood.

Part 2: Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

Effective safety relies on understanding the molecule's behavior, not just memorizing rules.

  • Tautomeric Volatility & Dust: 1,3-Dihydro-4-methyl-2H-imidazol-2-one exists in equilibrium with its enol form (2-hydroxyimidazole).[1] In the solid state, it forms a fine crystalline powder prone to electrostatic charging.

    • Risk:[2][3] Inhalation of dust leads to immediate respiratory tract irritation (H335) and potential systemic absorption.

    • Control: Static-dissipative weighing boats and low-velocity air flow are required.[1]

  • Solvent Permeation Dynamics: This compound is polar and often requires aggressive solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for synthesis.

    • Risk:[2][3] The danger often lies not in the solid itself, but in the carrier solvent . DMF facilitates the rapid transport of dissolved solutes through standard nitrile gloves and into the bloodstream.

    • Control: Glove selection must switch from mechanical protection (handling solids) to permeation resistance (handling solutions).

Part 3: PPE Selection Framework

Hand Protection: The "Solvent-Switch" Protocol

Do not rely on a single glove type.[1] Use the following logic based on the state of matter.

State of MatterRecommended Glove MaterialMin. ThicknessBreakthrough TimeScientific Rationale
Dry Solid Nitrile (Disposable)0.11 mm (4 mil)>480 minExcellent abrasion resistance; protects against incidental contact with the solid.[1]
Aqueous Solution Nitrile (Extended Cuff)0.15 mm (6 mil)>480 minWater does not permeate nitrile; extended cuff prevents wrist exposure.
Organic Solution (MeOH, EtOH)Nitrile (Double Gloved)0.11 mm x 2~30-60 minAlcohols degrade nitrile slowly; double gloving provides a visual breach indicator.[1]
Polar Aprotic (DMF, DMSO)Butyl Rubber or Silver Shield™ 0.3 - 0.7 mm>480 minCRITICAL: Nitrile fails in <5 mins with DMF. Dissolved imidazolone will be carried through the skin.
Respiratory & Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Avoid synthetic blends that melt if flash-exposed to reaction solvents.[1]

  • Eye Protection: Chemical splash goggles are superior to safety glasses because fine dust can bypass the side-shields of standard glasses during weighing.[1]

Part 4: Operational Protocols

Workflow Visualization

The following diagram illustrates the decision logic for PPE and handling based on the experimental phase.

PPE_Workflow Start Start: Handling 1,3-Dihydro-4-methyl-2H-imidazol-2-one State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Dissolved in Solvent State_Check->Solution Wet Weighing Weighing Protocol: 1. Fume Hood ON 2. Anti-static Gun 3. Goggles + N95 Solid->Weighing Solvent_Check Identify Solvent Solution->Solvent_Check Weighing->Solution Dissolve Benign_Solvent Water / Alcohols Solvent_Check->Benign_Solvent Aggressive_Solvent DMF / DMSO / DCM Solvent_Check->Aggressive_Solvent Glove_Nitrile PPE: Standard Nitrile Gloves Benign_Solvent->Glove_Nitrile Glove_Laminate PPE: Butyl or Silver Shield Gloves Aggressive_Solvent->Glove_Laminate Disposal Disposal: Segregate Liquid Waste Glove_Nitrile->Disposal Glove_Laminate->Disposal

Figure 1: Decision matrix for PPE selection based on solvent compatibility and physical state.[1]

Step-by-Step Handling Procedures
A. Weighing & Transfer (High Risk: Inhalation)
  • Engineering Control: Operate exclusively in a fume hood.

  • Static Control: Use an anti-static gun or polonium strip on the weighing boat. Imidazolones are "fluffy" and fly easily.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.

    • Weigh the solid into a tared vial.

    • Self-Validating Step: Wipe the exterior of the vial with a wet Kimwipe before removing it from the hood.[1] If the wipe turns yellow/opaque (depending on impurities), contamination is present.

B. Solubilization (High Risk: Dermal Permeation)
  • Solvent Addition: Add solvent (e.g., DMF) slowly to prevent aerosolization of the powder.

  • Glove Check: If using DMF, don Butyl gloves immediately.

    • Validation: Perform the "Inflation Test" on gloves before use. Trap air in the glove and squeeze to check for pinholes.

  • Labeling: Mark the flask clearly with "Contains 4-Methyl-2-imidazolone / Toxic / [Solvent Name]".

Part 5: Emergency & Disposal Plans

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile.

    • Use a universal absorbent (vermiculite or spill pillows).

    • Do not use paper towels for DMF/DMSO spills involving this compound, as the solvent will soak through the towel and your glove instantly. Use tongs or a scoop.

Waste Disposal[1][2][3][4][5][6][7]
  • Classification: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).

  • Protocol:

    • Collect in a dedicated carboy labeled "Organic Waste - Heterocyclic Amines".

    • Do not mix with strong oxidizers (e.g., Nitric Acid), as imidazoles can form unstable N-nitro compounds.

    • Rinse empty solid containers with methanol before disposal; treat rinsate as hazardous waste.

References

  • PubChem. (n.d.). 1,3-Dihydro-4-methyl-2H-imidazol-2-one (Compound).[1][4][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 29, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.